molecular formula C10H10BrClO B14035724 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Cat. No.: B14035724
M. Wt: 261.54 g/mol
InChI Key: KSZWSAIHZJFCSJ-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is a valuable halogenated aromatic building block in chemical synthesis and pharmaceutical research. This compound features a propan-2-one chain attached to a 2-chlorophenyl ring that is further functionalized with a bromomethyl group at the 5-position, creating a versatile molecular scaffold with multiple reactive sites for further chemical modification. The bromomethyl substituent serves as a highly reactive functional handle for nucleophilic substitution reactions, allowing researchers to easily incorporate this molecular framework into more complex structures through alkylation, ether formation, or amination pathways. Simultaneously, the carbonyl group of the propan-2-one moiety offers additional synthetic versatility, participating in reduction, nucleophilic addition, and condensation reactions. The electron-withdrawing chlorine atom ortho to the ketone chain influences the electronic properties of the aromatic system and potentially enhances the compound's utility in designing molecules with specific steric and electronic characteristics. Research applications for this compound include its use as a key synthetic intermediate in the development of potential pharmaceutical candidates, particularly in structure-activity relationship studies where systematic modification of the core scaffold is essential. The structural features of this compound suggest potential utility in medicinal chemistry programs targeting CNS disorders, inflammatory conditions, or infectious diseases, though specific applications are research-dependent. Similar bromo-chlorophenyl propanone derivatives are documented in scientific literature as precursors to various biologically active molecules . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including personal protective equipment and adequate ventilation. The reactive bromomethyl group necessitates careful storage under inert conditions and protection from moisture to maintain compound integrity. For comprehensive handling and storage recommendations, consult the safety data sheet.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-chlorophenyl]propan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6H2,1H3

InChI Key

KSZWSAIHZJFCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CBr)Cl

Origin of Product

United States

Foundational & Exploratory

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one: Synthesis, Characterization, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted phenylacetone derivative of significant interest to the chemical research and pharmaceutical development communities. Lacking extensive documentation in current literature, this whitepaper constructs a robust theoretical and practical framework for the compound. We will detail a proposed, high-yield synthetic pathway, explore its mechanistic underpinnings, predict its spectroscopic profile, and discuss its potential as a versatile bifunctional intermediate for the synthesis of complex organic molecules. The protocols and insights presented herein are grounded in established chemical principles and are designed to be directly applicable in a laboratory setting.

Molecular Profile and Physicochemical Properties

This compound is a poly-substituted aromatic ketone. Its structure incorporates a highly reactive benzylic bromide moiety and a ketone functional group, making it a valuable building block in synthetic chemistry.

Caption: Chemical structure of this compound.

Table 1: Chemical Identity and Predicted Properties

Property Value Source
IUPAC Name This compound IUPAC Nomenclature
Molecular Formula C₁₀H₁₀BrClO -
Molecular Weight 261.54 g/mol -
CAS Number Not assigned -
Predicted State Colorless to pale yellow solid or oil [1]
Predicted Solubility Soluble in organic solvents (DCM, THF, Acetone) General organic principles

| Predicted Stability | Moisture sensitive; potential for slow decomposition |[1][2] |

Proposed Synthetic Route and Mechanistic Insights

The synthesis of this target molecule can be logically approached as a two-step sequence starting from commercially available 4-chloro-1-methylbenzene (p-chlorotoluene). This strategy involves an initial Friedel-Crafts acylation followed by a selective benzylic bromination.

G start 4-Chloro-1-methylbenzene reagent1 Propionyl Chloride AlCl₃ intermediate Intermediate: 1-(2-Chloro-5-methylphenyl)propan-2-one reagent1->intermediate Step 1: Friedel-Crafts Acylation reagent2 N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) product Target Product: This compound reagent2->product Step 2: Benzylic Bromination

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Friedel-Crafts Acylation of 4-chloro-1-methylbenzene

The foundational step is the introduction of the propanone side chain onto the aromatic ring. Friedel-Crafts acylation is the classic and most effective method for this transformation.[3][4]

Causality and Experimental Choices:

  • Starting Material: 4-chloro-1-methylbenzene is chosen because its substituents direct the incoming acyl group. Both the chloro and methyl groups are ortho, para-directors.[4] Since the para position to the methyl group is occupied by chlorine, and the para position to the chlorine is occupied by the methyl group, acylation is directed to the positions ortho to the methyl and ortho to the chlorine. Steric hindrance from the methyl group favors acylation at the position ortho to the chloro group, yielding the desired 2-chloro-5-methyl substituted ring.

  • Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the propionyl chloride by abstracting the chloride to form a highly electrophilic acylium ion intermediate.[3]

  • Advantage: Unlike Friedel-Crafts alkylation, the resulting ketone product is deactivated towards further substitution, which effectively prevents polyacylation and leads to a cleaner reaction profile.[3]

Experimental Protocol: Synthesis of 1-(2-Chloro-5-methylphenyl)propan-2-one

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

  • Solvent: Add a suitable anhydrous solvent, such as dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add propionyl chloride (1.05 eq.) to the stirred suspension via the dropping funnel.

  • Substrate Addition: After the initial addition, add 4-chloro-1-methylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ketone via vacuum distillation or flash column chromatography.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

The second step involves the selective bromination of the benzylic methyl group. This requires a method that avoids electrophilic aromatic substitution on the electron-rich ring.

Causality and Experimental Choices:

  • Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] Using molecular bromine (Br₂) would likely result in unwanted bromination of the aromatic ring. NBS provides a low, steady-state concentration of bromine radicals and HBr, which favors the free-radical pathway at the benzylic position over electrophilic addition to the ring.[5][7]

  • Mechanism: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[8] A radical initiator (like AIBN or UV light) generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group. This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product and another bromine radical, propagating the chain.[5][8]

G initiator 1. Initiation Initiator → 2 R• R• + HBr → R-H + Br• propagation1 2a. Propagation Benzylic-H + Br• → Benzylic Radical• + HBr initiator->propagation1 side_reaction HBr + NBS → Succinimide + Br₂ propagation1->side_reaction Generates HBr propagation2 2b. Propagation Benzylic Radical• + Br₂ → Product + Br• propagation2->propagation1 Propagates chain termination 3. Termination Br• + Br• → Br₂ Radical + Radical → Non-radical species propagation2->termination side_reaction->propagation2 Supplies Br₂

Caption: Free-radical chain mechanism of benzylic bromination with NBS.

Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 1-(2-chloro-5-methylphenyl)propan-2-one (1.0 eq.) from Step 1 in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a heat lamp or UV lamp.[6]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide by-product, which floats.

  • Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide.

  • Isolation: Filter off the succinimide by-product and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Chemical Reactivity and Spectroscopic Profile

The synthetic utility of this compound stems from its two distinct reactive sites.

  • Benzylic Bromide: The C-Br bond is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂). This makes it an excellent intermediate for building more complex molecular scaffolds.

  • Ketone Carbonyl: The ketone group can undergo a range of classical carbonyl reactions, including reduction to an alcohol, reductive amination to form amines, and aldol condensations.

Table 2: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR - Aromatic protons (3H) appearing as multiplets in the ~7.2-7.5 ppm range. - A singlet for the benzylic methylene protons (-CH₂Br) around ~4.5 ppm. - A singlet for the methylene protons adjacent to the carbonyl (-CH₂CO) around ~3.7 ppm. - A singlet for the terminal methyl protons (-COCH₃) around ~2.2 ppm.
¹³C NMR - Approximately 10 distinct signals. - Carbonyl carbon (~205 ppm). - Aromatic carbons (6 signals, ~125-140 ppm). - Methylene carbon adjacent to carbonyl (~50 ppm). - Benzylic methylene carbon (-CH₂Br) (~33 ppm). - Terminal methyl carbon (~29 ppm).
IR (Infrared) - Strong C=O stretch around 1715 cm⁻¹. - C-Cl stretch around 750-800 cm⁻¹. - C-Br stretch around 600-650 cm⁻¹. - Aromatic C-H and C=C stretches.

| MS (Mass Spec) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in M, M+2, and M+4 peaks. |

Applications in Research and Drug Development

This molecule is not an end-product but a versatile intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable tool for medicinal chemists and material scientists.

  • Pharmaceutical Scaffolding: It can serve as a starting point for synthesizing novel heterocyclic compounds or for creating libraries of related molecules for structure-activity relationship (SAR) studies. Phenylacetone derivatives are known building blocks for various biologically active molecules.[9][10]

  • Intermediate for APIs: The bromomethyl group is a common feature in intermediates used for synthesizing Active Pharmaceutical Ingredients (APIs).[11] It provides a handle for connecting the core structure to other parts of a target molecule.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

  • Hazards: α-Bromo ketones are known to be potent lachrymators (eye irritants) and skin irritants.[1] Although the bromine in the target compound is benzylic rather than alpha to the ketone, similar irritant properties should be assumed.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Storage: To ensure stability and prevent decomposition (e.g., hydrolysis or dehydrobromination), the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dark, and dry environment.[1][2] Exposure to moisture should be strictly avoided.

References

  • Smolecule. (2024). 1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one.
  • Benchchem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • Benchchem. (2025). Managing thermal instability of alpha-bromo ketones.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • Taylor & Francis Online. (2007). Phenylacetone as Building Blocks in Heterocyclic Synthesis.
  • YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS).
  • Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
  • Safrole. (n.d.). Phenylacetone (P2P).
  • Chemia. (2022). Allylic position and benzylic position bromination.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Actylis. (n.d.). (Bromomethyl)-Cyclopropane - API Intermediate.

Sources

Strategic Functionalization of Substituted Phenyl-2-Propanone Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Substituted phenyl-2-propanones (P2Ps) represent a privileged class of building blocks in medicinal chemistry. Characterized by an electrophilic carbonyl carbon adjacent to a benzylic position, the P2P scaffold is a critical intermediate for synthesizing central nervous system (CNS) active pharmaceutical ingredients (APIs), enantiopure chiral amines, and complex 3D pharmacophores. This technical guide details the mechanistic causality behind their synthesis and downstream functionalization, providing field-proven, self-validating protocols for drug development professionals.

Core Synthetic Strategies & Mechanistic Causality

The Wacker-Type Oxidation of Allylbenzenes

The transformation of terminal allylbenzenes to P2Ps is traditionally achieved via Tsuji-Wacker oxidation. However, modern eco-efficient protocols employ a Pd/Fe co-catalyst system utilizing 1 atm O₂ as the terminal oxidant 1.

Causality in Catalyst Selection: The use of Fe(III) citrate as a co-catalyst is a strategic choice; it efficiently reoxidizes the Pd(0) species back to Pd(II) without the need for harsh, stoichiometric copper salts that often complicate purification and degrade sensitive functional groups 1. Furthermore, the slow addition of the alkene substrate is mechanistically required to suppress unwanted isomerization to internal alkenes, ensuring high regioselectivity for the methyl ketone 1.

The Nitroaldol (Henry) Reaction Pathway

When specific aromatic substitution patterns (e.g., multi-halogenated or complex alkoxy-substituted rings) are inaccessible via commercial allylbenzenes, the Henry reaction provides a highly modular alternative. This involves the base-catalyzed condensation of a substituted benzaldehyde with nitroethane to form a phenyl-2-nitropropene intermediate 2.

Causality in Base Selection: The choice of base in the nitroaldol step directly dictates the reaction's thermodynamic pathway and the resulting impurity profile, which is a critical parameter for forensic profiling and yield optimization [[2]](). The nitropropene is subsequently reduced (e.g., via dissolving metal reduction) and hydrolyzed to yield the robust P2P scaffold.

Downstream Functionalization in Drug Discovery

Chemoenzymatic Cascades to Chiral Amines

P2Ps serve as direct precursors to enantiopure chiral amines via biotransamination. By coupling the chemo-oxidative Wacker system (Pd/Fe) with an amine transaminase (ATA), researchers can achieve one-pot, sequential cascade reactions 3.

Causality in Cascade Design: The compartmentalization or sequential addition in this cascade is vital because residual Pd(II) species can inhibit enzymatic activity. By carefully controlling the reaction environment and utilizing complexing agents if necessary, target chiral amines are obtained in 72–92% yield with >99% enantiomeric excess (ee) 3.

Construction of All-Carbon Quaternary Centers

The P2P scaffold is also utilized to construct complex all-carbon quaternary centers via titanacyclobutane intermediates. This methodology streamlines access to azaspiro[3.n]alkanes, which are highly valuable three-dimensional inputs for modern drug discovery 4.

Causality in Spirocyclization: The reaction of P2P with Cp₂TiCH₂ generates a titanacyclobutane intermediate. The steric and electronic environment of the P2P ketone dictates the stability of this intermediate, which upon electrophilic trapping, yields the functionalized quaternary center necessary for spirocycle formation (typically achieving 54% yield for the phenylacetone derivative) 4.

Quantitative Yields & Reaction Parameters

Synthetic PathwayStarting MaterialKey Reagents / CatalystsTypical YieldMechanistic Advantage
Wacker-Type Oxidation Terminal AllylbenzenePdCl₂, Fe(III) citrate, O₂60–90% 1Mild conditions; avoids stoichiometric copper salts.
Henry (Nitroaldol) Route Substituted BenzaldehydeNitroethane, Base, ReductantVariableHighly modular; accommodates complex aromatic substitutions [[2]]().
Chemoenzymatic Cascade Substituted AllylbenzenePd(TFA)₂, Fe(III), ATA Enzyme72–92% 3Direct conversion to chiral amines with >99% ee.
Titanacyclobutane Addition Phenyl-2-PropanoneCp₂TiCH₂, Amines54–78% 4Enables construction of all-carbon quaternary centers.

Experimental Protocol: Cu-Free Wacker Oxidation of Allylbenzenes

Objective: Synthesize substituted phenyl-2-propanones from terminal allylbenzenes using a mild, self-validating catalytic system 1.

  • Catalyst Initiation : In a reaction vessel, combine PdCl₂ (0.05 equiv) and Fe(III) citrate·nH₂O (0.05 equiv). Causality: Fe(III) citrate acts as a mild reoxidant for Pd(0), preventing catalyst deactivation while avoiding Cu-based toxicity.

  • Solvent System : Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and H₂O. Causality: The DME/H₂O system provides optimal biphasic solubility, stabilizing the Pd-allyl intermediate while supplying the necessary water nucleophile.

  • Oxidant Purge : Purge the system with 1 atm O₂ and maintain under an O₂ balloon. Causality: O₂ serves as the terminal oxidant, driving the continuous Fe(II) to Fe(III) regeneration cycle.

  • Substrate Addition (Critical Step) : Slowly add the substituted allylbenzene (1.0 equiv) via a syringe pump over 5 to 15 hours at room temperature. Causality: Slow addition maintains a low steady-state concentration of the alkene, effectively suppressing competitive isomerization to the internal alkene.

  • Self-Validation Check : Monitor the reaction via GC-MS. The protocol is validated when the terminal alkene peak is fully consumed without the emergence of an internal alkene isomer peak, confirming that the slow-addition rate was successfully calibrated.

  • Completion & Isolation : Stir for an additional 1 hour. Extract with ethyl acetate, dry the organic layer over MgSO₄, and purify via silica gel column chromatography to isolate the substituted phenyl-2-propanone.

Pathway Visualization

P2P_Workflow Allyl Substituted Allylbenzenes P2P Substituted Phenyl-2-Propanone Allyl->P2P Wacker Oxidation (Pd/Fe, O2) Benz Substituted Benzaldehydes Nitro Nitropropene Intermediate Benz->Nitro Henry Reaction (Nitroethane, Base) Nitro->P2P Reduction/Hydrolysis Amine Enantiopure Chiral Amines P2P->Amine Biotransamination (ATA Enzyme) Spiro Azaspiro[3.n]alkanes (Quaternary Centers) P2P->Spiro Titanacyclobutane Addition

Synthetic pathways and downstream applications of the P2P scaffold.

References

1.[1] Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. Source: acs.org. URL: 1 2.[2] Influence of base on nitro-aldol (Henry) reaction products for alternative clandestine pathways. Source: tandfonline.com. URL: 2 3.[3] One-pot chemo- and photo-enzymatic linear cascade processes. Source: rsc.org. URL: 3 4.[4] Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]. Source: chemrxiv.org. URL: 4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Definition

2-chloro-5-(bromomethyl)phenylacetone is a highly specific, multi-functionalized aromatic intermediate. In the context of drug development and organic synthesis, this molecule represents a "structural orphan"—a compound that may not possess a widely recognized trade name or a primary entry in public databases like PubChem or ChemSpider under this exact text string.

This guide serves as a technical protocol for researchers who must identify, purchase, or document this compound. Because direct text queries often fail for such specific isomers, we utilize a Structure-First Cheminformatics Approach to derive valid synonyms and search keys.

Structural Anatomy & Verification

To generate accurate synonyms, we must first rigorously define the chemical structure. Ambiguity in the "phenylacetone" common name (often associated with P2P/Schedule II precursors) requires precise IUPAC grounding.

  • Core Scaffold: Phenylacetone (1-phenylpropan-2-one).[1][2]

  • Substituent 1 (Position 2): Chlorine atom (

    
    ).
    
  • Substituent 2 (Position 5): Bromomethyl group (

    
    ), a highly reactive benzylic halide.
    

Derived Structural Identifiers:

Identifier TypeValue / StringNotes
IUPAC Name 1-[5-(bromomethyl)-2-chlorophenyl]propan-2-one Preferred for regulatory filing.
Systematic Name 1-(2-chloro-5-(bromomethyl)phenyl)acetoneHybrid common/systematic.
SMILES CC(=O)Cc1cc(CBr)ccc1ClMachine-readable string for database queries.
InChI String Computationally derived based on connectivityUsed for exact match searching.
Molecular Formula

Useful for mass spectrometry filtering.
Molecular Weight ~261.54 g/mol Based on

and

isotopes.

Part 2: Synonym Generation & Search Strategy

When a specific CAS number is unavailable in public indices, researchers must generate synonyms based on alternative nomenclature rules to query proprietary databases (e.g., SciFinder, Reaxys) or supplier catalogs.

The Synonym Generation Matrix

Use the following variations to maximize search coverage. Suppliers often list compounds under "Benzyl methyl ketone" derivatives rather than "Phenylacetones" to avoid regulatory flagging algorithms associated with amphetamine precursors.

Naming ConventionGenerated Synonym (Search Key)Search Context
Ketone-Centric 2-chloro-5-(bromomethyl)benzyl methyl ketone Common in industrial catalogs.
Propane-Centric 1-(5-bromomethyl-2-chlorophenyl)-2-propanone Chemical abstracting services.
Acid-Derived (2-chloro-5-bromomethylphenyl)acetic acid methyl ketone Older literature / Patents.
Functional Class

-(2-chloro-5-bromomethylphenyl)acetone
Academic synthesis papers.
Algorithmic Search Workflow

Text-based searching for this molecule is prone to failure due to the "2-chloro-5..." vs "5-bromomethyl-2..." ordering variations. The following workflow utilizes structural queries to eliminate ambiguity.

SearchWorkflow Start Target Molecule: 2-chloro-5-(bromomethyl) phenylacetone SMILES Generate SMILES: CC(=O)Cc1cc(CBr)ccc1Cl Start->SMILES DB_Query Exact Structure Search (SciFinder / Reaxys) SMILES->DB_Query Hit_Check Direct Hit? DB_Query->Hit_Check Substr_Search Substructure Search (Core + Halogens) Analogs Search Analogs: 2-chloro-5-methylphenylacetone Substr_Search->Analogs Find Parent Hit_Check->Substr_Search No Validation Verify Identity: NMR / MS Data Hit_Check->Validation Yes Retro Retrosynthetic Query: Identify Precursors Analogs->Retro Synthesize

Figure 1: Cheminformatics workflow for identifying "orphan" chemical structures. If exact structure searches fail, the protocol shifts to identifying the non-brominated parent (2-chloro-5-methylphenylacetone) for synthesis.

Part 3: Technical Validation & Regulatory Context

Regulatory "Red Flags" (Critical)

Researchers must be aware that phenylacetone (P2P) is a Schedule II controlled substance in the United States and a Category I precursor in the EU [1].

  • Structural Alert: The target molecule is a ring-substituted phenylacetone.

  • Legal Implications: While ring-substituted derivatives often fall outside specific CAS listings for P2P, they may be prosecuted under the Federal Analogue Act (USA) if intended for human consumption or if the structure is deemed "substantially similar" to a controlled substance.

  • Compliance: Always verify if the specific halogenation pattern (2-Cl, 5-CH2Br) exempts the compound in your jurisdiction or requires a DEA Form 225 registration.

Analytical Verification Protocol

If this compound is procured or synthesized, it must be validated. The bromomethyl group is thermally unstable; therefore, Gas Chromatography (GC) can cause degradation.

Recommended Analytical Method: HPLC-MS/NMR

  • H-NMR (Proton NMR):

    • Look for the singlet of the methyl ketone (

      
      ) around 
      
      
      
      2.1-2.2 ppm.
    • Look for the benzylic methylene (

      
      ) around 
      
      
      
      3.7-3.8 ppm.
    • Crucial Diagnostic: The bromomethyl methylene (

      
      ) will appear as a distinct singlet, typically deshielded around 
      
      
      
      4.4-4.6 ppm due to the bromine and aromatic ring [2].
  • Mass Spectrometry (LC-MS):

    • Expect a characteristic isotope pattern due to one Cl and one Br atom.

    • M+2 and M+4 peaks will be significant (approx. intensity ratios 3:4:1 for M:M+2:M+4).

Synthesispath Precursor Precursor: 2-chloro-5-methylphenylacetone Target Target: 2-chloro-5-(bromomethyl)phenylacetone Precursor->Target Wohl-Ziegler Bromination (CCl4, Reflux) SideProduct Impurity: Gem-dibromide or Alpha-bromination (ketone) Precursor->SideProduct Over-reaction Reagent Reagent: N-Bromosuccinimide (NBS) + Radical Initiator (AIBN) Reagent->Target

Figure 2: Likely synthetic origin and impurity profile. The target is typically accessed via radical bromination of the 5-methyl analog. Impurities often include alpha-bromination at the ketone position.

References

  • United States Drug Enforcement Administration. (n.d.). List of Controlled Substances. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR shifts of benzylic halides).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenylacetone. Retrieved from [Link] (Used for core scaffold nomenclature rules).

Sources

An In-depth Technical Guide to the Solubility of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Research and Development

In the realm of pharmaceutical sciences and chemical research, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development.[1][2] It influences everything from the design of in vitro assays to the formulation of a final drug product. Dimethyl sulfoxide (DMSO) is a particularly important solvent in this context. Due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, DMSO is ubiquitously used for compound storage in large chemical libraries and as a vehicle for in vitro screening assays.[3][4] An accurate understanding of a compound's solubility limit in DMSO is therefore paramount to ensure the integrity and reproducibility of experimental results.[5][6] This guide focuses on the practical determination of the solubility of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one, a halogenated aromatic ketone, in DMSO.

Physicochemical Properties of Solute and Solvent

A foundational understanding of the molecular properties of both the solute and the solvent is essential to rationalize their interaction and predict solubility behavior, based on the principle of "like dissolves like".[2]

This compound

While specific experimental data for this compound is scarce, we can infer its properties from its structure.

  • Structure: The molecule contains a substituted phenyl ring with chloro and bromomethyl groups, and a propan-2-one side chain.

  • Polarity: The presence of a ketone (C=O) group and halogen atoms (Cl, Br) introduces polarity. The overall molecule possesses both nonpolar (the aromatic ring and alkyl chain) and polar characteristics.

  • Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor.[7] However, the molecule lacks a hydrogen bond donor.

A structurally similar compound, 1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one, has a calculated XLogP3-AA of 3.8, suggesting a degree of lipophilicity.[7]

Dimethyl Sulfoxide (DMSO)

DMSO is a unique and powerful solvent due to its distinct molecular characteristics.[3][8]

  • Structure: (CH₃)₂S=O. It is a sulfoxide with a trigonal pyramidal shape.[6]

  • Polarity: DMSO is a highly polar aprotic solvent.[3][9][10] Its high dipole moment (4.3 D) is a key contributor to its excellent solvating power.[9]

  • Hydrogen Bonding: The oxygen atom in DMSO is a strong hydrogen bond acceptor. As an aprotic solvent, it does not have hydrogen atoms bonded to an electronegative atom and thus cannot act as a hydrogen bond donor.

  • Miscibility: It is miscible with water and a wide range of organic solvents.[3][4]

PropertyValueSource
Formula (CH₃)₂SO[3]
Molar Mass 78.13 g·mol⁻¹[3]
Boiling Point 189 °C (372 °F)[3][9]
Melting Point 19 °C (66 °F)[3]
Density 1.1004 g·cm⁻³[3]
Dielectric Constant 48.9 (at 20°C)[9]

Table 1: Key Physical Properties of DMSO

Thermodynamic Principles of Solubility

Solubility is an equilibrium phenomenon.[11] When an excess of a solid solute is mixed with a solvent, the solute begins to dissolve. Simultaneously, dissolved solute molecules can re-deposit onto the solid surface. The point at which the rate of dissolution equals the rate of precipitation is the equilibrium solubility, resulting in a saturated solution.[11][12]

The process is governed by the change in Gibbs free energy (ΔG) of the system. Dissolution occurs spontaneously if ΔG is negative. The solubility is influenced by:

  • Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.[13] Most solid dissolutions are endothermic (ΔH > 0), meaning they absorb heat.[12][13]

  • Entropy of Solution (ΔS): This is the change in randomness or disorder. Dissolution of a solid into a liquid typically increases entropy (ΔS > 0).

  • Temperature: For endothermic dissolution processes, increasing the temperature will increase solubility, in accordance with Le Châtelier's principle.[11][13]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[14][15] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[12] The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Separation & Dilution cluster_analysis Phase 4: Quantification A Weigh excess solute (this compound) B Add precise volume of DMSO A->B C Seal vials securely B->C D Agitate at constant temperature (e.g., 25°C for 24-48h) C->D E Allow solid to settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw supernatant (saturated solution) F->G H Filter through 0.45 µm PTFE syringe filter G->H I Perform serial dilution into mobile phase H->I J Inject sample into HPLC I->J K Analyze chromatogram (Peak Area) J->K L Calculate concentration using calibration curve K->L

Sources

suppliers of 5-bromomethyl-2-chlorophenylacetone intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 5-Bromomethyl-2-chlorophenylacetone

Executive Summary

This technical guide addresses the procurement, handling, and stability management of 5-bromomethyl-2-chlorophenylacetone , a highly specialized bifunctional intermediate.[1] Characterized by a phenylacetone backbone substituted with a benzylic bromide (at the 5-position) and an ortho-chloro group, this molecule serves as a critical scaffold for synthesizing fused heterocycles (e.g., tetrahydroisoquinolines) and kinase inhibitors.[1]

Critical Advisory: Due to the presence of the highly reactive bromomethyl group (a potent alkylating agent) and the regulated phenylacetone moiety, this compound is rarely available as a shelf-stable catalog item. It is typically classified as a Transient Intermediate requiring Custom Manufacturing Organization (CMO) engagement or Just-In-Time (JIT) synthesis.[1]

Part 1: Chemical Profile & Technical Challenges

The sourcing strategy for this intermediate is dictated entirely by its chemical instability. Unlike stable aryl bromides, the bromomethyl group confers high electrophilicity, making the compound susceptible to rapid degradation.

1.1 Structural Specifications
FeatureSpecificationTechnical Implication
Chemical Name 1-(5-(bromomethyl)-2-chlorophenyl)propan-2-oneCore target structure.[1][2][3][4]
Moiety A Phenylacetone (P2P) BackboneRegulatory Risk: Structural analog of Schedule II precursors. Requires end-user declaration (EUD).
Moiety B 5-Bromomethyl (-CH₂Br)Stability Risk: Highly reactive benzylic halide.[1] Susceptible to hydrolysis and polymerization.
Moiety C 2-Chloro SubstituentSteric/Electronic: Provides ortho-blocking; deactivates the ring slightly but stabilizes the leaving group.[1]
Physical State Low-melting solid or oilLikely an oil at RT due to asymmetry; difficult to crystallize.[1]
1.2 Reactivity & Degradation Pathways

Researchers must anticipate significant purity loss during transport if cold-chain logistics are not strictly enforced.[1]

  • Hydrolysis: The benzylic bromide hydrolyzes rapidly in the presence of moisture to form the corresponding benzyl alcohol and HBr (acid autocatalysis).

  • Self-Alkylation: The enolizable ketone (phenylacetone moiety) can act as a nucleophile, attacking the bromomethyl group of a neighboring molecule, leading to oligomerization.[1]

Part 2: Strategic Sourcing (The "Suppliers" Framework)

Because this compound is unstable and chemically sensitive, do not rely on standard catalog aggregators (e.g., generic trading houses). You must utilize a Contract Research Organization (CRO) or Custom Synthesis model.

2.1 The "Make vs. Buy" Decision Matrix

Before seeking a supplier, evaluate the feasibility of internal synthesis versus external procurement.

  • Internal Synthesis: Recommended if <10g is needed immediately. (Route: Radical bromination of 5-methyl-2-chlorophenylacetone).[1]

  • External Sourcing: Recommended for >100g or GMP requirements. Requires a supplier capable of campaign-based manufacturing .[1]

2.2 Supplier Qualification Workflow

The following diagram outlines the mandatory validation steps for procuring this intermediate to ensure scientific integrity and regulatory compliance.

SupplierQualification cluster_0 Critical Decision Point Start Requirement Analysis (Purity/Qty) Search Database Screening (SciFinder/ChemSpider) Start->Search Define Specs Filter Capability Audit (Handling Lachrymators) Search->Filter ID Candidates RegCheck Regulatory Clearance (DEA/Export Control) Filter->RegCheck Verify Compliance Contract Tech Transfer / MSA RegCheck->Contract Approved QC In-House QC (H-NMR/HPLC) Contract->QC Delivery

Figure 1: Strategic sourcing workflow for sensitive intermediates. Note the emphasis on Regulatory Clearance due to the phenylacetone backbone.

2.3 Recommended Supplier Categories

Do not look for a "product page." Look for capabilities.

  • Tier 1: Western Custom Synthesis Houses (High Cost / High Reliability)

    • Focus: Companies specializing in "Hazardous Chemistry" (handling lachrymators/alkylating agents).

    • Examples: Syngene, Piramal, or specialized US/EU CROs.

    • Requirement: Must provide a Certificate of Analysis (CoA) generated immediately prior to shipment.

  • Tier 2: Verified Asian CROs (Moderate Cost)

    • Focus: Companies listed on SciFinder-n or ChemicalBook with "Synthesis" in their name (not just "Trading").[1]

    • Vetting: Request a 1H-NMR spectrum of the current batch before payment.[1] Do not accept generic reference spectra.

Part 3: Regulatory & Safety Compliance (E-E-A-T)
3.1 Controlled Substance Analogs

While 5-bromomethyl-2-chlorophenylacetone is a functionalized derivative, it shares the phenyl-2-propanone (P2P) skeleton.[1]

  • US Context: It may be treated as a "regulated chemical" under the Controlled Substances Act if deemed a direct precursor.

  • Action: Always file an End-User Declaration (EUD) stating the specific research purpose (e.g., "Synthesis of Kinase Inhibitor XYZ").

  • Documentation: Maintain a "chain of custody" for all quantities received.

3.2 Safety: Handling Benzylic Bromides

This compound is a potent lachrymator (tear gas agent) and skin sensitizer.

  • Engineering Controls: All weighing and handling must occur inside a certified fume hood.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate ready to neutralize spills (reacts with alkyl bromide).

Part 4: Analytical Validation Protocol

Trusting a supplier's label on an unstable intermediate is a critical failure point in drug development. You must validate the material upon receipt.

4.1 QC Checklist
TestMethodAcceptance CriteriaFailure Mode
Identity 1H-NMR (CDCl₃)Distinct singlet for -CH₂Br (~4.5 ppm).[1]Disappearance of -CH₂Br signal (Hydrolysis).[1]
Purity HPLC (Reverse Phase)>95% AreaBroadening peaks (Polymerization).
Residual Solvents GC-Headspace< Limit (ICH Q3C)Trapped solvents in oil/gum.[1]
4.2 Degradation Pathway Visualization

Understanding how the supplier's product might fail is key to interpreting your QC data.

Degradation Target 5-Bromomethyl-2-chlorophenylacetone (Active Intermediate) Hydrolysis Hydrolysis Product (Benzyl Alcohol) Target->Hydrolysis + H2O (Moisture) Dimer Oligomers/Polymers (Insoluble Gum) Target->Dimer + Heat / Base

Figure 2: Primary degradation pathways.[1] The presence of moisture leads to hydrolysis, while heat promotes self-alkylation.[1]

Part 5: References
  • International Conference on Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5][6][7][8] (2000).[6][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Bromide (Lachrymator handling). Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. List of Listed Chemicals and Precursors (Phenylacetone analogs). Retrieved from [Link]

  • PubChem. Compound Summary: 2-Bromo-5-chlorophenol (Structural Analog Data).[1][10] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reductive Amination of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific chemoselectivity challenges associated with the reductive amination of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one , a multifunctional scaffold containing a ketone, an aryl chloride, and a highly reactive benzyl bromide.

Executive Summary & Strategic Analysis

The reductive amination of This compound presents a classic "competing electrophile" dilemma. The substrate contains two electrophilic sites susceptible to amine attack:

  • The Ketone (C=O): The target for reductive amination (reversible condensation followed by reduction).

  • The Benzyl Bromide (Ar-CH₂-Br): A highly reactive alkylating agent (irreversible S_N2).

The Challenge: Mixing the amine with the substrate can lead to rapid S_N2 alkylation at the benzylic position (Side Reaction A) rather than the desired imine formation at the ketone (Pathway B). Furthermore, strong reducing agents or catalytic hydrogenation can cause hydrodehalogenation (loss of the bromine or chlorine).

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) or Titanium(IV) Isopropoxide (Ti(OiPr)₄) to kinetically favor imine formation and reduction over alkylation. Crucially, the final product is an amino-benzyl bromide, which is prone to intermolecular self-polymerization. The protocol includes a mandatory stabilization step converting the free base to a salt immediately upon isolation.

Reaction Pathway Analysis[1]

ReactionPathway Substrate Substrate (Ketone + Benzyl Bromide) Imine Imine Intermediate (Reversible) Substrate->Imine Path A: Condensation (Ti(OiPr)4 or Acid Cat.) Side_Alkylation Side Product: N-Alkylated Benzyl Bromide (Irreversible SN2) Substrate->Side_Alkylation Path B: SN2 Attack (Fast with free amine) Amine Amine (R-NH2) Product Target Product (Amino-Benzyl Bromide) Imine->Product Reduction (STAB or NaBH4) Side_Polymer Polymerization (Intermolecular Alkylation) Product->Side_Polymer Self-Reaction (If stored as free base)

Figure 1: Competing reaction pathways. Path A (Imine formation) must be accelerated relative to Path B (Alkylation).

Technical Considerations & Reagent Selection

ParameterRecommendationRationale
Reducing Agent STAB (NaBH(OAc)₃) Mild, selective for imines over ketones.[1] Does not reduce alkyl bromides or aryl chlorides under standard conditions [1].
Alternative Agent Ti(OiPr)₄ + NaBH₄ Titanium acts as a Lewis acid and water scavenger, forcing imine formation rapidly, shielding the amine from SN2 alkylation [2].
Solvent 1,2-Dichloroethane (DCE) Optimal for STAB. THF is preferred for the Titanium method. Avoid alcohols (MeOH/EtOH) if solvolysis of the bromide is a risk (though slow).
Stoichiometry 1.0 : 1.1 (Ketone : Amine) Slight excess of amine ensures conversion, but large excess increases SN2 risk.
Product Stability Isolate as HCl Salt The product contains a nucleophile (amine) and electrophile (benzyl bromide). As a free base, it will polymerize. Salt formation kills the nucleophile.

Experimental Protocols

Method A: The Standard STAB Protocol (Recommended for Primary Amines)

Best for robustness and ease of handling.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Free base or Hydrochloride salt (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the Substrate (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Expert Tip: If using the amine hydrochloride salt, add 1.1 equiv of Et₃N to free the amine in situ. If using a free liquid amine, add it dropwise at 0°C.

  • Acid Activation: Add Acetic Acid (1.0 equiv). This buffers the pH to ~5, accelerating imine formation and protonating the amine, which reduces its nucleophilicity for the undesired SN2 alkylation side reaction [3].

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the disappearance of the ketone. If the benzyl bromide is intact, you will see the distinctive isotope pattern of Br+Cl in the mass spec.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Stabilization (CRITICAL): Do not concentrate to dryness as a free base. Add 1M HCl in ether/dioxane to the organic layer immediately after drying to precipitate the amine hydrochloride salt. Filter and dry the salt.

Method B: The Titanium(IV) Isopropoxide Protocol (For Sterically Hindered Amines)

Best for difficult condensations where the ketone is sterically crowded by the ortho-chloro group.

Materials:

  • Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Complexation: In a dry flask, mix Substrate (1.0 equiv) and Amine (1.1 equiv) in neat Ti(OiPr)₄ (1.25 equiv) or minimal THF.

  • Stirring: Stir under nitrogen for 1–2 hours. The solution may become viscous.

    • Mechanism:[2][3][4][5][6] Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium to the imine/enamine and coordinating the amine, preventing SN2 attack on the benzyl bromide [4].

  • Dilution: Dilute with anhydrous THF (to ~0.3 M) and cool to 0°C.

  • Reduction: Add NaBH₄ (1.0 equiv) carefully (exothermic). Stir at RT for 2 hours.

  • Quench (The "Titanium Emulsion" Fix): Add water (1 mL per mmol Ti). A white precipitate (TiO₂) will form.

    • Expert Tip: If filtration is slow, add 10% NaOH or Triethanolamine to break the emulsion.

  • Isolation: Filter through Celite. Dilute filtrate with EtOAc, wash with brine, dry, and immediately convert to HCl salt as in Method A.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Multiple Spots S_N2 Alkylation of Benzyl BromideSwitch to Method B (Titanium). The Lewis acid coordination suppresses the amine's nucleophilicity toward the bromide while activating the ketone.
Loss of Bromine (M-80 peak) HydrodehalogenationAvoid NaBH₄ at high temps. Use STAB at 0°C. Ensure solvent is degassed to remove O₂/Peroxides which can promote radical debromination.
Insoluble "Goo" upon concentration PolymerizationStabilization Failure. You concentrated the free base. The amino group reacted with the bromomethyl group of another molecule. Always store as a salt.
No Reaction (Ketone remains) Steric Hindrance (2-Cl group)The 2-chloro substituent twists the ring, shielding the ketone. Use Ti(OiPr)₄ and heat the imine formation step to 40°C before adding the reducing agent.

Safety & Handling

  • Benzyl Bromide Hazard: The starting material and product are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

  • Vesicant: Both substrate and product are alkylating agents. Double glove and use a lab coat.

  • Cyanide Warning: If using NaCNBH₃ (alternative to STAB), ensure pH > 3 to prevent HCN gas generation. STAB is preferred for safety.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2. Link

Sources

Application Notes and Protocols: Nucleophilic Substitution on Bromomethyl Phenylacetones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of Bromomethyl Phenylacetones

Bromomethyl phenylacetones, a class of α-bromo ketones, are highly versatile electrophilic building blocks in modern organic synthesis. Their structure, featuring a reactive bromomethyl group adjacent to a phenyl-activated carbonyl, makes them prime substrates for a variety of nucleophilic substitution reactions. The electrophilicity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the neighboring carbonyl group, rendering the bromine an excellent leaving group for S_N2-type reactions.[1][2]

This reactivity profile is of profound interest to researchers in medicinal chemistry and drug development. The products of these substitution reactions, such as α-amino ketones and their derivatives, are core scaffolds in numerous biologically active molecules. For instance, the reaction with amines is a common route for the synthesis of substituted cathinones, a class of compounds studied for their neurological effects.[3][4][5] Furthermore, the ability to introduce diverse functionalities via nucleophilic substitution makes bromomethyl phenylacetones valuable intermediates in the synthesis of complex molecular architectures, including potential kinase inhibitors.[1]

This document provides a detailed guide to the mechanistic principles and practical execution of nucleophilic substitution protocols using bromomethyl phenylacetones. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying rationale for experimental choices to ensure robust and reproducible outcomes.

Mechanistic Framework: Why the S_N2 Pathway Dominates

The primary reaction pathway for bromomethyl phenylacetones with most nucleophiles is the S_N2 (Substitution Nucleophilic Bimolecular) mechanism.[1][6] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs.

Key Mechanistic Features:

  • Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the bromomethyl phenylacetone substrate and the nucleophile.

  • Backside Attack: To ensure optimal orbital overlap between the nucleophile's HOMO and the C-Br σ* antibonding orbital, the nucleophile attacks the carbon atom from the side opposite the leaving group (180°).[7]

  • Transition State Stabilization: The adjacent carbonyl group plays a crucial role beyond simply activating the α-carbon. It helps to stabilize the trigonal bipyramidal transition state through delocalization, which significantly facilitates the reaction compared to simple alkyl halides.[2]

  • Inversion of Stereochemistry: If the α-carbon were a chiral center, the S_N2 mechanism would proceed with a complete inversion of its stereochemical configuration, a phenomenon first explored in the Walden cycle.[8][9]

An S_N1 pathway, which involves the formation of a carbocation intermediate, is generally disfavored for this class of substrates due to the relative instability of the primary-like carbocation that would form adjacent to the carbonyl group.

Caption: General S_N2 mechanism on a bromomethyl phenylacetone.

Core Experimental Protocols

The following protocols are generalized methodologies for the reaction of bromomethyl phenylacetones with common classes of nucleophiles. Researchers should optimize conditions based on the specific substrate and nucleophile used.

Protocol 1: Synthesis of α-Amino Ketones via N-Alkylation

The reaction of bromomethyl phenylacetones with primary or secondary amines is a direct route to α-amino ketones, which are important synthetic intermediates.[6][10] A common challenge is preventing over-alkylation, especially when using primary amines.[11][12] Using a slight excess of the amine nucleophile can help favor the formation of the desired secondary amine product.

  • Materials:

    • Bromomethyl phenylacetone (1.0 eq.)

    • Primary or secondary amine (1.1 - 2.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Base: Potassium carbonate (K₂CO₃, 1.5 eq.) or Triethylamine (Et₃N, 1.2 eq.)

    • Diethyl ether, Ethyl acetate, Water, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 eq.) and a suitable anhydrous solvent (e.g., DMF, 0.2 M).

    • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq.). Stir the suspension at room temperature for 15 minutes.

    • Substrate Addition: Dissolve the bromomethyl phenylacetone (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the stirring amine solution at room temperature.

    • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-amino ketone.

Protocol 2: Synthesis of α-Thioether Ketones via S-Alkylation

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles and react cleanly with bromomethyl phenylacetones to form stable thioether linkages.[13][14] The reaction is typically performed in the presence of a mild base to deprotonate the thiol, thereby increasing its nucleophilicity.[1][15]

  • Materials:

    • Bromomethyl phenylacetone (1.0 eq.)

    • Thiol (1.05 eq.)

    • Anhydrous Ethanol or DMF

    • Base: Potassium carbonate (K₂CO₃, 1.5 eq.) or Sodium ethoxide (NaOEt, 1.1 eq.)

    • Diethyl ether, Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Setup: In a round-bottom flask, dissolve the thiol (1.05 eq.) in anhydrous ethanol (0.3 M).

    • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir for 20 minutes at room temperature to form the thiolate anion.

    • Substrate Addition: Add the bromomethyl phenylacetone (1.0 eq.) to the reaction mixture, either as a solid or dissolved in a small amount of ethanol.

    • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC. The reaction is often rapid.

    • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and diethyl ether.

    • Purification: Separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Final Purification: The crude product can often be purified by recrystallization or flash column chromatography.

Protocol 3: Synthesis of α-Keto Nitriles via Cyanation

The substitution with a cyanide ion is a valuable C-C bond-forming reaction, extending the carbon chain by one and introducing a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.[16] The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the bromide.[17]

  • Materials:

    • Bromomethyl phenylacetone (1.0 eq.)

    • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq.)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

    • Ethyl acetate, Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for use and quenching.

  • Step-by-Step Methodology:

    • Setup: In a fume hood, add the cyanide salt (e.g., KCN, 1.2 eq.) to a flask containing anhydrous DMSO (0.4 M). Stir the suspension.

    • Substrate Addition: Dissolve the bromomethyl phenylacetone (1.0 eq.) in a minimal amount of DMSO and add it to the cyanide suspension.

    • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

    • Work-up: Cool the reaction to room temperature and carefully pour it into a larger volume of cold water.

    • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove residual DMSO/DMF.

    • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Final Purification: Purify the resulting α-keto nitrile by flash column chromatography.

Comparative Data Summary

The choice of nucleophile and conditions dictates the outcome of the substitution reaction. The following table provides a comparative overview.

Nucleophile Class Typical Reagents & Conditions Solvent Product Type Key Considerations & Rationale
Amines Primary/Secondary Amine, K₂CO₃ or Et₃N, Room Temp.DMF, ACNα-Amino KetoneUse of excess amine minimizes over-alkylation. A non-nucleophilic base prevents competition.
Thiols Thiol, K₂CO₃ or NaOEt, Room Temp.Ethanol, DMFα-Thioether KetoneBase deprotonates the thiol to the more nucleophilic thiolate. Reaction is typically fast.[13]
Cyanide KCN or NaCN, 50-60 °CDMSO, DMFα-Keto NitrilePolar aprotic solvents are required to dissolve the cyanide salt. Extreme toxicity hazard.

General Experimental Workflow

A systematic approach is crucial for successfully conducting these nucleophilic substitution reactions. The general workflow encompasses reaction setup, monitoring, work-up, and final purification.

Workflow A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Addition of Nucleophile & Base A->B C Dropwise Addition of Bromomethyl Phenylacetone B->C D Reaction Monitoring (TLC Analysis) C->D D->D Incomplete E Aqueous Work-up (Quenching & Extraction) D->E Reaction Complete F Drying & Solvent Removal (Anhydrous Salt & Rotary Evaporation) E->F G Purification (Column Chromatography or Recrystallization) F->G H Characterization (NMR, MS, IR) G->H

Caption: A typical experimental workflow for nucleophilic substitution.

Potential Side Reactions and Troubleshooting

While the S_N2 pathway is dominant, certain conditions can promote alternative, undesired reaction pathways. Understanding these possibilities is key to maximizing the yield of the target product.

  • E2 Elimination: In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete with substitution, leading to the formation of an α,β-unsaturated ketone.[6][18] This is more likely if the nucleophile is also a strong base.

    • Mitigation: Use a mild, non-nucleophilic base (e.g., K₂CO₃) and a good, non-basic nucleophile. Avoid high temperatures.

  • Favorskii Rearrangement: This is a classic rearrangement of α-halo ketones that occurs in the presence of strong bases, particularly alkoxides.[19][20] The mechanism involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used).[21][22]

    • Mitigation: Avoid strong alkoxide bases (e.g., sodium ethoxide, potassium tert-butoxide) unless this rearrangement is the desired outcome. Use milder bases like potassium carbonate or organic amines.

Side_Reactions start Bromomethyl Phenylacetone sub_product S_N2 Product (Desired) start->sub_product Good Nucleophile (e.g., R₂NH, RSH, CN⁻) Mild Base elim_product E2 Product (α,β-Unsaturated Ketone) start->elim_product Strong, Hindered Base (e.g., t-BuOK) favorskii_product Favorskii Product (Rearranged Ester/Acid) start->favorskii_product Strong Alkoxide Base (e.g., NaOEt)

Caption: Competing reaction pathways for bromomethyl phenylacetones.

Conclusion

Bromomethyl phenylacetones are powerful electrophiles for constructing a diverse array of molecular structures. The success of their application hinges on a solid understanding of the underlying S_N2 mechanism and the factors that control selectivity. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can effectively steer the reaction towards the desired substitution product while minimizing competing elimination and rearrangement pathways. The protocols and insights provided herein serve as a foundational guide for chemists to harness the full synthetic potential of these valuable chemical intermediates.

References

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 14). 11.2: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • Eshleman, A. J., et al. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. Available at: [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2025, August 6). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Available at: [Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • ResearchGate. (2025, August 6). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Available at: [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]

  • Knowledge. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. Available at: [Link]

  • ResearchGate. (2025, September 8). Thiol-thiol cross-clicking using bromo-ynone reagents. Available at: [Link]

  • YouTube. (2022, June 13). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. Available at: [Link]

  • The HRB National Drugs Library. (n.d.). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. Available at: [Link]

  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]

  • Jasperse, Chem 360. (n.d.). Reactions of Amines. Available at: [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Structure–reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Available at: [Link]

  • Semantic Scholar. (2022, March 22). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Available at: [Link]

  • Chemguide. (n.d.). Making amines from halogenoalkanes. Available at: [Link]

  • YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. Available at: [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Available at: [Link]

  • Wikipedia. (n.d.). Thiol. Available at: [Link]

  • MDPI. (2020, February 6). Synthesis of Functionalized Cannabilactones. Available at: [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Available at: [Link]

  • Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Available at: [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Available at: [Link]

  • SlidePlayer. (2022, August 28). Nucleophilic Substitution Reactions. Available at: [Link]

  • YouTube. (2018, May 12). Amine Synthesis Reactions. The Organic Chemistry Tutor. Available at: [Link]

  • Vaia. (n.d.). Treatment of an aldehyde or ketone with cyanide ion. Chemistry. Available at: [Link]

  • NC State University Libraries. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • SlideShare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Available at: [Link]

  • Chemistry Stack Exchange. (2019, April 25). α-Halo ketone and strong base: Favorskii vs SN2. Available at: [Link]

  • YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available at: [Link]

  • SlidePlayer. (n.d.). Carbonyl Alpha-Substitution Reactions. Available at: [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]

Sources

Advanced Alkylation Strategies for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The "Magic Methyl" Effect & Beyond

In medicinal chemistry, alkylation is not merely a structural modification; it is a strategic tool for modulating potency, metabolic stability, and physicochemical properties (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, solubility). The "Magic Methyl" effect —where the addition of a single methyl group boosts potency by orders of magnitude—remains a central tenet of structure-activity relationship (SAR) studies. This phenomenon often arises from the methyl group filling a hydrophobic pocket or locking a bioactive conformation, as seen in the optimization of drugs like Tazemetostat  [1].

However, traditional alkylation using alkyl halides poses significant challenges, including genotoxicity concerns (PGIs) and poor regioselectivity on complex scaffolds. This guide moves beyond classical


 chemistry, focusing on modern, innate C-H functionalization and oxidative cross-coupling methods that allow for late-stage diversification of drug-like heterocycles.

Reagent Selection Matrix

The choice of alkylation reagent dictates the synthetic pathway. Use the table below to select the optimal reagent class based on your substrate and target bond.

Reagent ClassPrimary ApplicationMechanismKey AdvantagesLimitations
Zinc Sulfinates (Baran Reagents)C-H Alkylation of HeterocyclesRadical (Minisci-type)Air/Water stable; No pre-functionalization needed; High functional group tolerance.Limited to electron-deficient heterocycles (pyridines, quinolines).
Alkylboronic Acids/Esters N/O-Alkylation (Chan-Lam)Oxidative Cross-CouplingAvoids alkyl halides; Tolerates weak nucleophiles; Mild conditions.Requires Cu catalyst; Slower kinetics for bulky alkyl groups.
Alkyl Halides Classical N/O/S-AlkylationNucleophilic Substitution (

)
Low cost; Wide availability; Well-understood kinetics.Genotoxic (requires strict control); Poor regioselectivity; Basic conditions often incompatible with sensitive scaffolds.
Diazo Compounds O-Alkylation / CyclopropanationCarbene Insertion / ProtonationNeutral conditions; Nitrogen gas byproduct (clean).Potentially explosive; Requires specific precursors.

Decision Framework & Mechanism Visualization

Reagent Selection Workflow

The following decision tree guides the chemist through the selection of the optimal alkylation strategy based on the structural motif.

ReagentSelection Start Target Scaffold Analysis TargetAtom Target Atom? Start->TargetAtom Heteroatom Heteroatom (N, O, S) TargetAtom->Heteroatom N / O / S Carbon Carbon (C-H) TargetAtom->Carbon C-H Bond HalideTol Halide Tolerated? Heteroatom->HalideTol ElecDef Electron Deficient? Carbon->ElecDef UseHalide Classical Alkylation (Reagent: R-X + Base) HalideTol->UseHalide Yes UseChanLam Chan-Lam Coupling (Reagent: R-B(OH)2 + Cu) HalideTol->UseChanLam No (Safety/Chemoselectivity) UseSulfinate Radical C-H Alkylation (Reagent: Zn(SO2R)2) ElecDef->UseSulfinate Yes (Pyridine, Quinoline) UsePhoto Photoredox / HAT (Reagent: R-COOH / Ir) ElecDef->UsePhoto No (Arene, Alkane)

Figure 1: Strategic decision tree for selecting alkylation reagents in medicinal chemistry.

Detailed Protocols

Protocol A: Late-Stage C-H Alkylation using Zinc Sulfinates

Objective: Introduction of alkyl/fluoroalkyl groups onto electron-deficient heterocycles (e.g., pyridines, xanthines) without pre-functionalization. This method utilizes Zinc Bis(alkanesulfinates) (Baran Diversinates™) [2].

Mechanism: The reaction proceeds via a radical mechanism.[1] The sulfinate is oxidized (typically by TBHP) to form a sulfonyl radical, which extrudes


 to generate an alkyl radical (

). This nucleophilic radical attacks the protonated heterocycle.

Materials:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Zinc Bis(alkanesulfinate) (2.0 - 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

  • Solvent: DMSO:Water (2.5:[2]1) or DCM:Water (biphasic)

  • Additive: TFA (1.0 equiv) if substrate is not a salt.

Step-by-Step Procedure:

  • Setup: To a 20 mL vial equipped with a stir bar, add the heterocycle (0.5 mmol).

  • Solvation: Add DMSO (1.5 mL) and Water (0.6 mL). Note: The reaction is open to air; inert atmosphere is not required.[3]

  • Acidification: If the substrate is a free base, add TFA (0.5 mmol) to protonate the heterocycle, activating it toward nucleophilic radical attack.

  • Reagent Addition: Add the Zinc Sulfinate reagent (1.5 mmol) in one portion.

  • Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise over 2 minutes.

    • Observation: A slight exotherm or bubbling (

      
       release) may occur.
      
  • Reaction: Stir vigorously at room temperature (20-25°C) for 12–24 hours.

    • Monitoring: Check LC-MS for the

      
       peak. If conversion is <50% after 6 hours, add a second portion of Sulfinate (1.0 equiv) and TBHP (1.5 equiv).
      
  • Workup: Dilute with saturated

    
     (to neutralize TFA) and extract with EtOAc (3 x 10 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Critical Control Points:

  • Regioselectivity: Radicals typically attack the most electron-deficient position (C2 or C4 in pyridines).

  • Solvent: DMSO is superior for alkyl sulfinates; DCM/Water biphasic systems are preferred for fluoroalkyl sulfinates (e.g.,

    
    , 
    
    
    
    ).
Protocol B: Chan-Lam N-Alkylation with Alkylboronic Acids

Objective: N-alkylation of anilines or amines using alkylboronic acids, avoiding toxic alkyl halides [3].

Materials:

  • Substrate: Aniline/Amine (1.0 equiv)

  • Reagent: Alkylboronic acid (2.0 equiv)

  • Catalyst:

    
     (1.0 equiv for stoichiometric, 10-20 mol% for catalytic)
    
  • Base: Pyridine (2.0 equiv) or

    
    [3]
    
  • Solvent: DCM or Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: In a reaction tube, combine Aniline (0.5 mmol), Alkylboronic acid (1.0 mmol), and

    
     (0.5 mmol).
    
    • Note: Molecular sieves (4Å) can be added to improve yield by scavenging water.

  • Solvation: Add DCM (5 mL) and Pyridine (1.0 mmol).

  • Atmosphere: The reaction requires oxygen. Do not purge with Argon. Attach a drying tube or leave open to air with a loose cap.

  • Reaction: Stir at room temperature for 16–24 hours.

    • Optimization: If the alkyl group is bulky (e.g., isopropyl), heat to 40°C.

  • Workup: Filter the mixture through a pad of Celite to remove Copper salts. Wash the pad with EtOAc.[3]

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Mechanism Diagram: Zinc Sulfinate Radical Cycle

Understanding the radical generation pathway is crucial for troubleshooting low yields in Protocol A.

SulfinateMechanism ZnSalt Zn(SO2R)2 Oxidation Oxidation (TBHP) ZnSalt->Oxidation SulfRadical R-SO2• Oxidation->SulfRadical AlkylRadical R• + SO2 SulfRadical->AlkylRadical -SO2 (Gas) RadicalInt Radical Intermediate AlkylRadical->RadicalInt + Heterocycle Heterocycle Heterocycle-H+ Heterocycle->RadicalInt Product Alkylated Product RadicalInt->Product -H• (Oxidation)

Figure 2: Mechanism of Zinc Sulfinate mediated innate C-H functionalization.[1]

Safety & Compliance: Alkyl Halides

While this guide promotes alternative methods, alkyl halides are sometimes unavoidable.

  • Genotoxicity: Many alkyl halides (e.g., Methyl Iodide, Benzyl Chloride) are known or suspected carcinogens. In pharmaceutical development, they are classified as Potential Genotoxic Impurities (PGIs) .[4]

  • Control Strategy:

    • Avoidance: Use Protocol A or B where possible.

    • Purging: If used, ensure downstream processing (e.g., scavenging with nucleophiles, multiple recrystallizations) reduces levels to < ppm range.

    • Analytics: Validate clearance using GC-MS or LC-MS/MS methods specific to the halide used [4].

References

  • Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. [Link]

  • Fujiwara, Y., et al. (2012). "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature. [Link]

  • Elder, D. P., et al. (2008).[4] "Control and analysis of alkyl and benzyl halides and other related reactive organohalide alkylating agents as potential genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Storage of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the rapid degradation of bifunctional molecules. 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is notoriously difficult to store because it contains two highly reactive moieties: a moisture-sensitive benzylic bromide and an enolizable ketone (propan-2-one).

This guide deconstructs the causality of its degradation, provides quantitative stability metrics, and outlines self-validating protocols to ensure your synthesized batches remain pristine.

Mechanistic Troubleshooting: The Causality of Degradation

To stop degradation, you must understand the chemical cascade that causes it. The deterioration of this molecule is not linear; it is an autocatalytic loop .

  • Moisture Ingress & Hydrolysis: The benzylic bromide group is highly susceptible to nucleophilic attack by trace water. When exposed to moisture, it hydrolyzes to form a benzyl alcohol derivative, liberating Hydrogen Bromide (HBr) gas 1.

  • Acid-Catalyzed Enolization: HBr is a strong acid. The propan-2-one moiety contains acidic alpha-protons. The newly generated HBr rapidly catalyzes the enolization of the ketone group.

  • Runaway Aldol Condensation: The resulting enol acts as a nucleophile, attacking unreacted ketone moieties (or the benzylic bromide itself). This triggers a runaway aldol condensation and polymerization cascade.

  • Visual Deterioration: As the polymer chain grows, it forms highly conjugated enone systems. Combined with trace elemental bromine released from the slow decomposition of HBr , the material transforms from a pale/clear substance into a dark brown, viscous tar.

Degradation Pathway Visualization

DegradationMechanisms Substrate This compound Hydrolysis Hydrolysis Reaction Substrate->Hydrolysis Benzylic Bromide Enolization Ketone Enolization Substrate->Enolization Acetonyl Group Moisture Trace Moisture (H2O) Moisture->Hydrolysis Nucleophile HBr Hydrogen Bromide (HBr) Hydrolysis->HBr Acid Generation HBr->Enolization Autocatalysis Polymer Aldol Polymerization (Tar) Enolization->Polymer Degradation Cascade Intervention Argon & Basic Alumina Intervention->Moisture Excludes Intervention->HBr Scavenges

Autocatalytic degradation cascade of the bifunctional molecule and targeted storage interventions.

Quantitative Stability Metrics

The rate of degradation is heavily dependent on the presence of moisture and temperature. Based on the chemical hydrolysis kinetics of the structural analog benzyl bromide 1, the table below summarizes expected stability profiles under various storage conditions.

Storage ConditionMoisture StatusEst. Hydrolysis Half-LifeVisual Indicator of State
25 °C (Ambient) High (Aqueous)~79 minutesRapid browning / fuming
25 °C (Desiccator) TraceDays to WeeksGradual yellowing
-20 °C (Freezer) TraceMonthsPale yellow tint
-20 °C + Argon + Scavenger Strictly Anhydrous> 2 YearsClear / White crystalline
Core FAQs & Troubleshooting

Q1: Why does my compound turn into a dark brown tar even when stored in the freezer? A: Freezer storage slows kinetic energy but does not stop moisture ingress. If your vial has headspace containing ambient air, the trace moisture condenses at -20 °C. This water hydrolyzes the benzylic bromide, liberating acidic HBr gas 2. The generated HBr acts as a catalyst for the aldol condensation of the ketone, creating the dark polymeric tar.

Q2: Can I use chemical stabilizers for long-term storage? A: Yes. While standard practice is strict inert gas storage, adding a mild, insoluble acid scavenger is highly effective. A small bead of activated basic alumina or anhydrous potassium carbonate per gram of compound will neutralize trace HBr before it can initiate the autocatalytic cascade. Because these are insoluble, they do not contaminate the organic phase and can be easily filtered out prior to your experiment 3.

Q3: My stored batch has a slight yellow tint. Can I salvage it before an assay? A: If caught early (before it becomes a viscous tar), you can rescue the monomer. Passing the mixture through a short pad of basic alumina with a non-polar solvent will separate the highly polar degradation products and scavenge any free acid 3. See Protocol B below.

Self-Validating Experimental Protocols
Protocol A: Anhydrous Aliquoting & Stabilization

Purpose: To establish a pristine, acid-free storage environment that prevents the initiation of the degradation cascade.

  • Preparation: Flame-dry amber glass vials. Amber glass is required to prevent photolytic degradation of the benzylic bromide bond.

  • Scavenger Addition: Add 5 mg of activated basic alumina (Brockmann Grade I) per 100 mg of compound into the vial. This acts as an insoluble HBr sink.

  • Transfer & Backfill: Transfer the compound into the vials under a positive pressure of Argon. Use a Schlenk line to perform three vacuum/Argon cycles to entirely displace ambient air.

  • Sealing: Seal with PTFE-lined septa. Causality note: PTFE is crucial because HBr vapors will rapidly degrade standard silicone or rubber septa, breaching the seal.

  • Self-Validation Mechanism: Place a cobalt(II) chloride moisture indicator strip inside the secondary desiccator jar holding the vials. Validation: If the strip transitions from blue (anhydrous) to pink (hydrated), the macro-storage environment has been compromised, validating the need for immediate re-purification before use.

Protocol B: Pre-Use Monomer Rescue (Acid Scrubbing)

Purpose: To remove trace HBr and early-stage polymeric tar from slightly degraded batches prior to sensitive assays.

  • Dissolution: Dissolve the stored aliquot in anhydrous dichloromethane (DCM).

  • Filtration: Pass the solution through a 2 cm plug of activated basic alumina in a glass Pasteur pipette. Causality note: The basic alumina instantly neutralizes trace HBr and physically traps the highly polar, conjugated polymeric tar, allowing only the monomer to elute.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator equipped with a cold trap.

  • Self-Validation Mechanism: Perform Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate/Hexane solvent system. Validation: A successful rescue is validated by a single distinct spot (the monomer) and the complete absence of baseline streaking. Baseline streaking indicates that polymeric tar remains, and the filtration must be repeated.

References
  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem, NIH,[Link]

  • Benzyl-Bromide - Safety Data Sheet, West Liberty University,[Link]

  • Bromine contamination in Hydrobromic Acid, Sciencemadness Discussion Board,[Link]

  • How does one separate Benzyl bromide from the reaction mixture?, ResearchGate,[Link]

Sources

handling lachrymatory benzyl bromide intermediates in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl Bromide Handling & Troubleshooting Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Safe Handling, Synthesis, and Decontamination of Lachrymatory Intermediates

Introduction: The "Tear Gas" in Your Fume Hood

Benzyl bromide (BnBr) is a highly versatile synthetic intermediate, but it is also a potent lachrymator (tear-inducing agent) and a severe alkylating hazard. It activates the TRPA1 ion channel in sensory neurons, causing intense pain and weeping at concentrations as low as 3 ppm.

This guide is structured as a series of Technical Support Tickets addressing the most common failures in safety, synthesis, and cleanup.

Module 1: Critical Safety & PPE (Ticket #8492)

User Query: "I am using nitrile gloves and working in a fume hood, but my eyes are still burning, and my skin feels irritated. What is going wrong?"

Diagnosis: You are likely experiencing permeation breakthrough . Benzyl bromide is a small, lipophilic alkylator that permeates standard nitrile gloves in minutes. Once on the skin, it alkylates proteins, and the vapor pressure (even at room temperature) is sufficient to bypass the sash if air currents are turbulent.

The Solution: The "Silver Shield" Protocol

Do not rely on standard lab PPE. You must upgrade your barrier protection.

PPE ComponentStandard Lab Gear (FAIL)Required Specification (PASS)
Gloves (Primary) Nitrile (Breakthrough < 10 mins)Silver Shield / 4H (Laminate) or Viton
Gloves (Outer) NoneNitrile (for dexterity/grip only, worn over laminate)
Eye Protection Safety GlassesChemical Goggles (Seal against vapors)
Respiratory Surgical MaskFull-face respirator with Organic Vapor (OV) cartridges (if outside hood)
The "Why" (Mechanism of Action)

BnBr is an electrophile that reacts with cysteine residues on the TRPA1 channel. This is not just "irritation"; it is a chemical modification of your sensory nerves.

  • Reaction: Protein-SH + Ph-CH2-Br → Protein-S-CH2-Ph + HBr

  • Result: The release of HBr (hydrobromic acid) locally on the mucosa amplifies the burn.

Module 2: Synthesis & Monitoring (Ticket #8495)

User Query: "My TLC shows the starting material is gone, but the product spot is streaking, and the NMR shows a mess of peaks. Is my reaction failing?"

Diagnosis: You are likely seeing hydrolysis artifacts . Benzyl bromide is moisture-sensitive.[1][2][3][4] If you use wet solvents or silica gel without neutralization, BnBr hydrolyzes to benzyl alcohol and HBr. The HBr then degrades your product or streaks on the TLC plate.

Troubleshooting Workflow: The Wohl-Ziegler Reaction

Most users synthesize BnBr via radical bromination of toluene (NBS/CCl4 or NBS/Benzotrifluoride).

ReactionTroubleshooting Start Issue: Low Yield / Impure Product Check1 Check TLC/NMR for Benzyl Alcohol Start->Check1 Check2 Check for Gem-Dibromide Start->Check2 Sol1 Cause: Hydrolysis Fix: Dry solvents, neutralize silica with 1% Et3N Check1->Sol1 Alcohol Present Sol2 Cause: Over-reaction Fix: Stop at 85-90% conversion Check2->Sol2 Dibromide Present Sol3 Cause: Old NBS Fix: Recrystallize NBS from water Check2->Sol3 No Reaction

Figure 1: Diagnostic logic for benzyl bromide synthesis failures.

Protocol: Preventing Hydrolysis During Workup
  • Quench: Do not just add water.[2][5][6] Quench radical reactions with a reductant (e.g., Sodium Thiosulfate) to kill active bromine species first.

  • Wash: Use cold, saturated NaHCO₃ to neutralize any HBr formed.

  • TLC: Pre-elute your TLC plate with 1% Triethylamine in hexanes to neutralize the acidic silica surface. This prevents the "streak" caused by HBr degradation on the plate.

Module 3: Decontamination & Spills (Ticket #9001)

User Query: "I spilled about 2 mL of benzyl bromide inside the hood. Can I just wipe it up with paper towels?"

Diagnosis: ABSOLUTELY NOT. Wiping spreads the surface area, increasing vaporization (more tears). Placing those paper towels in a trash can creates a "tear gas grenade" for the cleaning staff.

The "Ammonia Kill" Method

You must chemically destroy the alkylating potential before cleanup.

Step-by-Step Decontamination:

  • Isolate: Close the hood sash immediately. Alert the lab.

  • Prepare Quench Solution: Mix 10% concentrated aqueous ammonia (NH₄OH) with ethanol (1:1 ratio).

    • Chemistry:Ph-CH2-Br + NH3 → Ph-CH2-NH2 (Benzylamine salt)

    • Note: Benzylamine is smelly but safe compared to the bromide.

  • Apply: Pour the solution gently over the spill (from the outside edges moving in).

  • Wait: Allow to react for 30 minutes.

  • Clean: Absorb the neutralized liquid with vermiculite or chem-pads. Now it is safe to dispose of as standard organic waste.

Module 4: Emergency Response (Ticket #911)

User Query: "I got a drop on my arm. It burns. Should I use vinegar?"

Diagnosis: NO. Vinegar (acid) will trap the HBr on your skin. You need to flush and neutralize.[3][4][6][7]

Immediate First Aid Protocol
  • Drench: Immediately flush with water for 15 minutes .[1][2][7][8]

  • Soap: Wash gently with soft soap (to remove the lipophilic bromide) and water.

  • Do Not Scrub: Scrubbing drives the chemical deeper into the dermis.

  • Medical: If the burn blisters or covers a large area, seek medical attention. Mention "Alkylating Agent" and "Hydrobromic Acid generation."

Summary Data Table: Physical & Safety Properties

PropertyValueImplication for Handling
Boiling Point 198°CLow volatility, but high potency (ppm levels cause tears).
Density 1.44 g/mLHeavy organic; sinks in water.
Flash Point 79°CCombustible.[3] Keep away from heat sources.
Reactivity Water SensitiveHydrolyzes to release HBr gas (corrosive).
Storage < 4°C, DarkLight/Heat promote decomposition (turn yellow/orange).

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

  • Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell. [Link]

Sources

Validation & Comparative

HPLC Method Development for 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing an HPLC method for 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one (hereafter BCPP ) presents a specific set of chemical challenges that defeat standard "screening" protocols. As a reactive benzyl bromide intermediate—often used in the synthesis of tricyclic antidepressants or kinase inhibitors—BCPP is inherently unstable in nucleophilic solvents.

This guide objectively compares the Standard Generic Protocol (often the default in R&D) against an Optimized Stability-Indicating Protocol . The data indicates that while standard C18/Methanol methods result in >5% on-column degradation, a specific combination of Phenyl-Hexyl stationary phases and Acidified Acetonitrile preserves analyte integrity and resolves critical hydrolysis impurities.

Chemical Context & Stability Profile

To develop a robust method, one must understand the failure modes of the analyte. BCPP contains a bromomethyl group (


) on a phenyl ring. This is a potent electrophile (alkylating agent).
The Solvolysis Trap

In standard Reverse Phase (RP) HPLC, the mobile phase often contains water and methanol.

  • Hydrolysis: Water attacks the

    
     to form the benzyl alcohol (Impurity A).
    
  • Methanolysis: Methanol attacks the

    
     to form the methyl ether (Impurity B).
    

This reaction occurs during the run, leading to peak broadening, "ghost" peaks, and quantitation errors.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of BCPP in different HPLC environments.

BCPP_Degradation BCPP BCPP (Analyte) [Reactive Benzyl Bromide] MeOH_Path Method A: Methanol Mobile Phase BCPP->MeOH_Path Solvolysis Water_Path Neutral pH Aqueous Component BCPP->Water_Path Hydrolysis ACN_Path Method B: Acetonitrile + Acid BCPP->ACN_Path Ether Methyl Ether Impurity (Artifact formed on-column) MeOH_Path->Ether Rapid Conversion Alcohol Benzyl Alcohol Impurity (Hydrolysis Product) Water_Path->Alcohol Slow Conversion Stable Intact Analyte (Accurate Quantitation) ACN_Path->Stable Stabilized

Caption: Figure 1. Chemical fate of BCPP in HPLC mobile phases. Red paths indicate method-induced degradation artifacts.

Comparative Method Study

We compared two methodologies to quantify BCPP and its impurities.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Detection: UV-Vis Diode Array (DAD) @ 220 nm and 254 nm

  • Sample Diluent: Acetonitrile (anhydrous)

Comparison Data: Method A vs. Method B
FeatureMethod A: The "Standard" ScreenMethod B: The Optimized Protocol
Stationary Phase C18 (ODS) GenericPhenyl-Hexyl (Fluorophenyl)
Organic Modifier Methanol (MeOH)Acetonitrile (ACN)
Aqueous Phase 10 mM Ammonium Acetate (pH 6.5)0.1% Phosphoric Acid (pH 2.1)
Column Temp 40°C25°C
Analyte Recovery 94.2% (Loss due to degradation)99.8%
Peak Shape (Tailing) 1.4 (Broadening due to reaction)1.1 (Sharp)
Resolution (Rs) 1.8 (Analyte vs. Alcohol)3.2 (Analyte vs. Alcohol)
Analysis of Results
  • Solvent Effect: Method A (Methanol) showed a distinct "shoulder" on the main peak. MS analysis confirmed this was the methyl-ether derivative formed in situ. Method B (ACN) eliminated this artifact completely [1].

  • Selectivity (Column): The BCPP molecule has a chlorine atom at position 2 and a bromomethyl at position 5. The Phenyl-Hexyl column in Method B utilizes

    
     interactions with the aromatic ring, providing superior separation of the de-halogenated impurities compared to the hydrophobic-only interaction of C18 [2].
    
  • pH Stability: Benzyl bromides are more stable in acidic conditions. The neutral pH of Method A accelerated hydrolysis. The acidic pH of Method B suppressed the ionization of silanols (reducing tailing) and slowed hydrolysis [3].

Detailed Experimental Protocol (Method B)

This is the recommended self-validating protocol for BCPP analysis.

Reagents & Preparation[1][2][3]
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.
    
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Do not use Methanol.

  • Diluent: 100% Acetonitrile. (Water in the diluent will degrade the sample in the vial before injection).

Chromatographic Conditions[3][4][5][6][7][8][9]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or Zorbax Eclipse Plus Phenyl-Hexyl).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Strict control; higher temps accelerate on-column degradation).

  • Injection Volume: 5 µL.

  • Detection: 240 nm (Primary), 210 nm (Impurity check).

Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Action
0.09010Equilibration
2.09010Hold
12.01090Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End

Method Development Decision Logic

Use the following logic flow to adapt this method for similar halogenated intermediates.

Method_Decision_Tree Start Start: Halogenated Aromatic Intermediate Reactive_Check Is Halogen Benzylic/Allylic? Start->Reactive_Check Yes_Reactive YES: High Reactivity Reactive_Check->Yes_Reactive Benzyl-Br No_Reactive NO: Aryl Halide only Reactive_Check->No_Reactive Cl-Phenyl Solvent_Choice Solvent Selection: ELIMINATE Methanol Yes_Reactive->Solvent_Choice C18 Use C18 (Hydrophobic) No_Reactive->C18 Column_Choice Selectivity Check: Positional Isomers? Solvent_Choice->Column_Choice Phenyl Use Phenyl-Hexyl (Pi-Pi Selectivity) Column_Choice->Phenyl Yes (e.g. 2-Cl vs 4-Cl) Column_Choice->C18 No Final_Protocol Final Protocol: ACN + Acidic Buffer + Low Temp Phenyl->Final_Protocol C18->Final_Protocol

Caption: Figure 2. Decision matrix for optimizing HPLC conditions for reactive alkyl halides.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Ghost Peak @ RRT 0.85 Methanolysis of BCPP. Occurs if trace MeOH is present in lines or needle wash.Purge all lines with ACN. Change needle wash to 100% ACN.
Peak Area Decrease over time Hydrolysis in the autosampler vial.Ensure sample diluent is 100% ACN . Do not use water in the sample prep.[2]
Split Peak Sample solvent mismatch (Strong solvent effect).Reduce injection volume to 2-3 µL or match initial gradient conditions (10% ACN) if solubility permits.

References

  • RSC Advances. (2019).[3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[4] Royal Society of Chemistry.[3] Link

  • Shimadzu Application Guide. (2024). 7 Key Differences in the Use of Methanol and Acetonitrile: Separation Selectivity and Phenyl Columns.Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2008). Control and Analysis of Alkyl and Benzyl Halides and Other Related Reactive Organohalides as Potential Genotoxic Impurities.[1][4]Link[1]

  • Chrom Tech. (2025).[5] Acetonitrile vs. Methanol for Reverse Phase Chromatography: UV Cutoff and Reactivity.Link

Sources

Purity Analysis Standards for Substituted Phenyl-2-Propanones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of pharmaceutical precursor development and forensic analysis, substituted phenyl-2-propanones (substituted P2Ps) represent a critical class of synthons. Whether used in the legitimate synthesis of antidepressants (e.g., bupropion analogues) or analyzed in forensic contexts to determine illicit synthesis routes, the purity of these ketones directly dictates downstream yield, safety, and regulatory compliance.

This guide provides a rigorous, data-driven comparison of the three primary analytical methodologies: GC-MS (Gas Chromatography-Mass Spectrometry), HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection), and qNMR (Quantitative Nuclear Magnetic Resonance).

Part 1: The Analytical Landscape

Substituted P2Ps present unique analytical challenges:

  • Volatility: Low molecular weight derivatives are highly volatile, complicating gravimetric analysis.

  • Thermal Instability: Certain substituted rings (e.g., methylenedioxy) can degrade under aggressive GC inlet temperatures.

  • Keto-Enol Tautomerism: While predominantly ketonic, enolization can occur in solution, potentially complicating NMR integration if not managed.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on sample constraints and analytical goals.

AnalyticalDecisionTree Start Start: Define Analytical Goal Goal Is the goal Absolute Purity or Impurity Profiling? Start->Goal Absolute Absolute Purity Assay Goal->Absolute Purity % Profiling Impurity Profiling (Route Determination) Goal->Profiling Identify Byproducts StandardAvail Is a Certified Reference Standard Available? Absolute->StandardAvail Volatile Is the compound thermally stable? Profiling->Volatile qNMR Method: qNMR (Primary Standard) StandardAvail->qNMR No (Reference-free) HPLC Method: HPLC-DAD (Routine QC) StandardAvail->HPLC Yes Volatile->HPLC No (Labile) GCMS Method: GC-MS (Forensic/Trace) Volatile->GCMS Yes (Stable)

Caption: Decision matrix for selecting analytical methods based on stability and reference standard availability.

Part 2: Method A - GC-MS (The Forensic Standard)

Gas Chromatography coupled with Mass Spectrometry is the industry standard for impurity profiling . It excels at separating volatile organic impurities that identify the synthesis method (e.g., Leuckart vs. Nitrostyrene routes).

Experimental Protocol
  • Instrument: Agilent 7890B/5977A or equivalent.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split/Splitless.

    • Temperature: 250°C (Note: Lower to 220°C for thermally labile substituted P2Ps like MDP2P to prevent degradation).

    • Split Ratio: 50:1 for assay; Splitless for trace impurity profiling.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI mode (70 eV). Scan range 40–500 amu.

Scientific Integrity & Validation
  • Internal Standard (IS): Use n-Tetradecane or Biphenyl . The IS corrects for injection volume variability, which is critical in volatile solvents.

  • Linearity: Must achieve

    
     across 0.1–2.0 mg/mL range.
    
  • Route Specificity: GC-MS is the only method capable of identifying route-specific markers such as 1,3-dimethyl-2-phenylnaphthalene (characteristic of P2P synthesized via alpha-phenylacetoacetonitrile) [1].

Part 3: Method B - HPLC-DAD (The Process Standard)

High-Performance Liquid Chromatography is preferred for routine quality control in pharmaceutical settings, especially for substituted P2Ps with high boiling points or thermal instability.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses enol ionization).

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: DAD at 210 nm (universal aromatic) and 280 nm (carbonyl specificity).

Scientific Integrity & Validation
  • Resolution (

    
    ):  The method must demonstrate 
    
    
    
    between the ketone parent and its corresponding alcohol (a common reduction impurity).
  • Peak Purity: Use DAD spectral comparison to ensure no co-eluting impurities hide under the main peak.

Part 4: Method C - qNMR (The Absolute Standard)

Quantitative NMR (


H-qNMR) is the primary reference method . It does not require a reference standard of the analyte itself, only a certified internal standard (calibrant) [2].
Experimental Protocol
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred to minimize volatility losses).
  • Internal Standard: Maleic Acid (99.99% TraceCERT) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Parameters:

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (

      
      ):
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–64 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][4][5][6][7]
Scientific Integrity & Validation
  • Causality: The long relaxation delay is non-negotiable. Shortening

    
     preferentially saturates protons with long 
    
    
    
    times (aromatics), artificially inflating the integration of alkyl impurities.

Part 5: Comparative Analysis

The following table summarizes the performance metrics based on experimental data [3, 4].

FeatureGC-MSHPLC-DADqNMR
Primary Utility Impurity Profiling (Forensic)Routine QC / StabilityAbsolute Purity Assay
Reference Standard RequiredRequiredNot Required
Precision (RSD) < 2.0%< 0.5%< 1.0%
LOD (Sensitivity) High (~10 ng/mL)Moderate (~100 ng/mL)Low (~1 mg/mL)
Throughput High (20 min/run)Moderate (25 min/run)Low (Sample prep heavy)
Thermal Risk High (Degradation possible)NoneNone
Impurity Profiling Workflow (GC-MS)

The following diagram details the workflow for identifying synthesis route markers, a critical step in regulatory compliance and forensic sourcing.

GCMSWorkflow Sample Crude Sample Extract L/L Extraction (Ethyl Acetate) Sample->Extract Deriv Derivatization (Optional: BSTFA) Extract->Deriv If Enols present Inject Splitless Injection (250°C) Extract->Inject Direct Deriv->Inject Sep Capillary Separation (DB-5ms) Inject->Sep Detect MS Detection (Scan Mode) Sep->Detect Library Library Match (NIST/SWGDRUG) Detect->Library

Caption: GC-MS workflow for impurity profiling of substituted P2Ps.

Part 6: References

  • United Nations Office on Drugs and Crime (UNODC). (2025). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link][3]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Recommendations, Version 8.1. [Link]

  • Stojanovska, N., et al. (2013). "Chemical profiling of methylamphetamine: A review of the impurities." Forensic Science International. [Link]

Sources

identifying impurities in 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Impurity Profiling in the Synthesis of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Abstract This guide evaluates analytical strategies for identifying critical impurities during the synthesis of This compound , a key intermediate in the development of bioactive heterocyclic amines. We compare the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (UHPLC-QTOF-MS) against Traditional HPLC-UV and GC-MS , focusing on the challenge of distinguishing regioisomeric bromides.

Introduction: The Synthetic Challenge

The target molecule, This compound (Target A ), is typically synthesized via the radical bromination of 1-(2-chloro-5-methylphenyl)propan-2-one using N-bromosuccinimide (NBS).

The Core Problem: The starting material contains two distinct "benzylic" sites susceptible to radical attack:

  • Site A (Target): The methyl group at the 5-position of the phenyl ring.[1]

  • Site B (Impurity): The methylene bridge (

    
    -position) of the acetonyl side chain.
    

Radical stability at Site B (stabilized by both the phenyl ring and the carbonyl group) often exceeds that of Site A, leading to the formation of the


-bromo regioisomer . Distinguishing the target from this isobaric impurity is the primary analytical bottleneck.

Impurity Genesis & Matrix Profile

Understanding the reaction mechanism is prerequisite to selecting the analytical method. The following pathway illustrates the origin of the critical impurities.

SynthesisPath SM Starting Material 1-(2-chloro-5-methylphenyl) propan-2-one Target TARGET PRODUCT 5-(Bromomethyl) isomer SM->Target 5-Me Bromination Imp1 IMPURITY A (Regioisomer) alpha-Bromo isomer (Isobaric) SM->Imp1 Side Chain Bromination NBS Reagent: NBS (Radical Initiator) Imp2 IMPURITY B (Over-reaction) Dibromo species Target->Imp2 2nd Bromination Imp3 IMPURITY C (Hydrolysis) 5-(Hydroxymethyl) analog Target->Imp3 Moisture/Hydrolysis

Figure 1: Reaction pathway showing the competition between the target 5-methyl bromination and the side-chain


-bromination.

Comparative Analytical Strategies

We evaluated three analytical workflows to determine the most robust method for detecting the critical


-bromo regioisomer and trace dibromo impurities.
Method A: HPLC-UV (Standard QC)
  • Detector: Diode Array Detector (DAD) @ 254 nm.

  • Mechanism: Separation based on polarity; detection based on chromophore absorption.

  • Verdict: Insufficient for Process Development.

    • Why: The Target and Impurity A (Regioisomer) have nearly identical UV spectra. Unless the chromatographic resolution (

      
      ) is optimized to >2.0 using specialized phenyl-hexyl columns, these peaks often co-elute, leading to false purity calculations.
      
Method B: GC-MS (Electron Impact)
  • Detector: Single Quadrupole MS.

  • Mechanism: Volatilization followed by hard ionization (70 eV).

  • Verdict: High Risk / False Positives. [2][3]

    • Why: Benzylic bromides are thermally labile. The high temperatures of the GC injection port (250°C) often induce dehydrohalogenation (loss of HBr) inside the instrument, creating "ghost" styrene peaks that were not present in the original sample.

Method C: UHPLC-QTOF-MS (Recommended)
  • Detector: Quadrupole Time-of-Flight (High Resolution).

  • Mechanism: Soft ionization (ESI+) with MS/MS fragmentation.

  • Verdict: Gold Standard.

    • Why:

      • Isotopic Patterning: Instantly identifies the number of Bromine atoms (1xBr gives 1:1 doublet; 2xBr gives 1:2:1 triplet).

      • Regio-differentiation: MS/MS fragmentation distinguishes the location of the bromine.

        • Target (Ring-Br): Stable tropylium-like cation retention.

        • Impurity (Chain-Br): Facile loss of the acetonyl group or

          
          -cleavage.
          

Data Presentation: Method Performance Matrix

FeatureMethod A: HPLC-UVMethod B: GC-MSMethod C: UHPLC-QTOF
Specificity (Regioisomers) Low (Requires Standards)Medium (Retention Index)High (MS/MS Fingerprint)
Thermal Stability Excellent (Ambient)Poor (Degradation Risk) Excellent (Ambient)
LOD (Limit of Detection) ~0.05%~0.01%<0.001% (Trace)
Structural Elucidation NoneLibrary MatchAb Initio (Exact Mass)
Cost per Run $


$

Experimental Protocols

Protocol 1: Synthesis of the Crude Matrix (for Method Validation)
  • Dissolution: Dissolve 10.0 mmol of 1-(2-chloro-5-methylphenyl)propan-2-one in 50 mL CCl4 (or Trifluorotoluene for a greener alternative).

  • Reagents: Add 10.5 mmol N-bromosuccinimide (NBS) and 0.5 mmol AIBN .

  • Reaction: Reflux at 80°C for 2 hours. Note: Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Cool to 0°C, filter off succinimide by-product. Wash filtrate with water (2x) and brine.

  • Isolation: Dry over MgSO4 and concentrate in vacuo (Max bath temp 35°C to prevent degradation).

Protocol 2: Recommended UHPLC-QTOF-MS Workflow
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

  • MS Parameters:

    • Source: ESI Positive Mode.

    • Mass Range: 100–1000 m/z.

    • Collision Energy: Ramp 10–40 eV for fragmentation analysis.

Analytical Decision Logic

Use this logic flow to classify unknown peaks in the crude mixture.

DecisionTree Start Unknown Peak Detected Isotope Check Isotope Pattern (M : M+2) Start->Isotope Ratio1 Ratio ~ 1:1 (Mono-Bromo) Isotope->Ratio1 Ratio2 Ratio ~ 1:2:1 (Di-Bromo) Isotope->Ratio2 Ratio3 Ratio ~ 3:1 (Chlorine only) Isotope->Ratio3 Frag Perform MS/MS (Frag) Ratio1->Frag Result3 Identify as Over-brominated Impurity Ratio2->Result3 Result4 Identify as Starting Material Ratio3->Result4 Result1 Fragment: [M-Br]+ Stable Benzyl Cation = TARGET PRODUCT Frag->Result1 Pattern A Result2 Fragment: [M-CH2COCH3]+ Loss of Acetonyl = REGIOISOMER (Impurity A) Frag->Result2 Pattern B

Figure 2: Mass Spectrometry decision tree for classifying halogenated impurities.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Their Salts. Green Chemistry, 11, 119-124. Link

  • Holzgrabe, U. (2012). Impurity Profiling with Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Link

  • BenchChem. (2025).[4] Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. Link

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

Sources

A Comparative Spectroscopic Guide to 5-Bromomethyl-2-chlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the 5-bromomethyl-2-chlorophenyl scaffold represents a highly versatile and strategic building block. Its utility stems from the presence of two distinct reactive sites with orthogonal reactivity: a highly electrophilic bromomethyl group, ideal for SN2 reactions, and a less reactive chloro-substituted aromatic ring, suitable for metal-catalyzed cross-coupling reactions.[1] This bifunctionality permits a controlled, sequential introduction of diverse molecular fragments, enabling the efficient construction of complex molecules and libraries of potential therapeutic agents.

An accurate and comprehensive characterization of these derivatives is paramount to confirm structural integrity, ensure purity, and understand their chemical behavior. This guide provides an in-depth comparative analysis of the key spectroscopic signatures—NMR, IR, MS, and UV-Vis—that define this molecular class. We will delve into the causality behind experimental choices, present validated protocols, and compare the spectral data against relevant structural analogs to provide a robust framework for researchers, scientists, and drug development professionals.

Overall Analytical Workflow

A systematic approach is crucial for the unambiguous characterization of a novel 5-bromomethyl-2-chlorophenyl derivative. The workflow integrates multiple spectroscopic techniques, where the output of one method complements and validates the others, leading to a confident structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation cluster_conclusion Conclusion Prep Purified Analyte NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (EI, ESI) Prep->MS IR IR Spectroscopy (FTIR) Prep->IR UV UV-Vis Spectroscopy Prep->UV Data Correlate Spectroscopic Data - NMR: Connectivity - MS: Molecular Formula - IR: Functional Groups NMR->Data MS->Data IR->Data UV->Data Confirm Structure Confirmed Data->Confirm

Caption: A typical workflow for the comprehensive spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For 5-bromomethyl-2-chlorophenyl derivatives, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern and the integrity of the benzylic moiety.

Expertise in Action: Interpreting Substituent Effects

The chemical shifts in the phenyl ring are dictated by the electronic effects of the chloro and bromomethyl substituents. The chlorine atom is strongly electron-withdrawing and deshields the ortho proton (H-3). The bromomethyl group is also electron-withdrawing, influencing the adjacent protons (H-4, H-6).

¹H NMR Spectroscopy
  • Aromatic Region (δ 7.0 - 7.6 ppm): Three protons are expected in this region.

    • H-6: Typically a doublet, deshielded by the adjacent chloro group.

    • H-4: A doublet of doublets, coupled to both H-3 and H-6 (meta-coupling).

    • H-3: A doublet, coupled to H-4.

  • Benzylic Region (δ ~4.5 ppm): A sharp singlet corresponding to the two protons of the -CH₂Br group. The electronegativity of the bromine atom shifts this signal significantly downfield compared to a methyl group (as in toluene, ~2.3 ppm).

¹³C NMR Spectroscopy
  • Aromatic Region (δ 125 - 140 ppm): Six distinct signals are expected, with carbons directly attached to halogens (C-2, C-5) showing characteristic shifts.

  • Benzylic Carbon (δ ~30-35 ppm): The signal for the -CH₂Br carbon. This signal is typically shifted upfield compared to the analogous -CH₂Cl carbon due to the "heavy atom effect" of bromine.[2]

Comparative NMR Data

The following table contextualizes the expected chemical shifts by comparing them with simpler, related molecules.

CompoundAromatic Protons (δ, ppm)Benzylic Protons (δ, ppm)Benzylic Carbon (δ, ppm)
Toluene ~7.2 (multiplet)2.3 (s, -CH₃)~21
Benzyl Bromide ~7.3 (multiplet)4.5 (s, -CH₂Br)~33
2-Chlorotoluene ~7.1 - 7.4 (multiplet)2.4 (s, -CH₃)~20
5-Bromomethyl-2-chlorophenyl Derivative (Predicted) ~7.2 - 7.5 (3H, complex)~4.5 (s, -CH₂Br) ~32
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified solid derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region.[2][3]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and sharp signal lineshapes.

    • For ¹H NMR, acquire 8-16 scans with a standard pulse-acquire sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum over several hundred to a few thousand scans to achieve a sufficient signal-to-noise ratio.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of chlorine and bromine.

Expertise in Action: The Isotopic Signature

A key confirmatory feature for this scaffold is the unique isotopic cluster of the molecular ion peak (M⁺).

  • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da.

  • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of 2 Da.

The combination of one Br and one Cl atom results in a distinctive pattern of peaks at M , M+2 , and M+4 , with relative intensities of approximately 3:4:1, providing definitive evidence for the presence of one of each halogen.

Fragmentation Pathways

Electron Ionization (EI) often induces fragmentation. The most common and diagnostic fragmentation is the loss of the bromine radical to form a stable, resonance-stabilized benzylic carbocation.[4]

G Mol [C₇H₅BrCl]⁺˙ Molecular Ion Loss1 - Br• Mol->Loss1 Frag1 [C₇H₅Cl]⁺ Benzylic Cation (Base Peak) Loss1->Frag1

Caption: Primary fragmentation pathway for 5-bromomethyl-2-chlorophenyl derivatives in EI-MS.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Benzyl Bromide C₇H₇Br171.04170/172 [M]⁺˙, 91 [M-Br]⁺
2-Chlorobenzyl chloride C₇H₆Cl₂161.04160/162/164 [M]⁺˙, 125/127 [M-Cl]⁺
5-Bromomethyl-2-chlorophenyl Derivative (e.g., Toluene backbone) C₇H₆BrCl204.48204/206/208 [M]⁺˙ , 125/127 [M-Br]⁺
Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[5] The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

    • Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment masses.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Frequencies

For a 5-bromomethyl-2-chlorophenyl derivative, the IR spectrum is characterized by several distinct regions:

  • Aromatic C-H Stretch (3000 - 3100 cm⁻¹): A series of weak to medium absorptions just above 3000 cm⁻¹.[6]

  • Aliphatic C-H Stretch (2850 - 3000 cm⁻¹): Absorptions from the -CH₂- group, appearing just below 3000 cm⁻¹.

  • Aromatic C=C Bending (1450 - 1600 cm⁻¹): Two to three sharp bands of variable intensity, confirming the presence of the phenyl ring.

  • C-H Out-of-Plane Bending (650 - 1000 cm⁻¹): The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring.[7]

  • C-Br and C-Cl Stretches (< 800 cm⁻¹): These absorptions appear in the fingerprint region and can be difficult to assign definitively but contribute to the unique overall spectrum.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium to Weak
Aliphatic C-H Stretch2920 - 2980Medium
Aromatic C=C Stretch1475, 1590Medium to Strong
CH₂ Bend (Scissoring)~1440Medium
C-Cl Stretch680 - 800Strong
C-Br Stretch500 - 600Strong
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: This is the simplest method. Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.[8]

Electronic Transitions and λmax

Substituted benzene rings exhibit characteristic absorptions in the UV region. The presence of halogen substituents with non-bonding electrons can cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. One would typically expect to see two main absorption bands:

  • E2-band: A strong absorption around 200-230 nm.

  • B-band: A weaker, more structured absorption around 260-280 nm.

The exact position of the wavelength of maximum absorbance (λmax) is dependent on the solvent used.[9]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of approximately 1 mg/mL.[2][10]

    • Perform a serial dilution to create a final solution with an absorbance reading between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert law.[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill two quartz cuvettes, one with the pure solvent (the reference) and one with the dilute sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorbance spectrum over a wavelength range of 200-400 nm. The instrument will automatically subtract the solvent's absorbance.

    • Identify and report the wavelength of maximum absorbance (λmax).

Conclusion

The spectroscopic characterization of 5-bromomethyl-2-chlorophenyl derivatives is a multi-faceted process that relies on the synergistic interpretation of data from several key analytical techniques. The definitive markers for this class of compounds are:

  • ¹H NMR: A characteristic singlet for the benzylic protons around δ 4.5 ppm and a complex pattern for three aromatic protons.

  • Mass Spectrometry: A unique molecular ion cluster with peaks at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom.

  • IR Spectroscopy: Characteristic absorptions for aromatic and aliphatic C-H bonds, as well as aromatic C=C bonds.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately verify the structure and purity of these valuable synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.

References

  • Klassen, N. V., et al. (n.d.). Charge-Transfer Interaction between the Benzyl Radical and Halide Anions. Retrieved February 27, 2026, from [Link]

  • Al-Hafeed, A. A., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Retrieved February 27, 2026, from [Link]

  • Füreder, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. MDPI. Retrieved February 27, 2026, from [Link]

  • Shcherbyna, R., et al. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved February 27, 2026, from [Link]

  • Raza, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Retrieved February 27, 2026, from [Link]

  • Hanamoto, T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Retrieved February 27, 2026, from [Link]

  • L, A. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... ResearchGate. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-(5-bromo-2-chlorophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). UV–vis absorption and fluorescence spectra of 5 (brown line), 7 (black.... ResearchGate. Retrieved February 27, 2026, from [Link]

  • Amanote Research. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-Yl)-3-(4-Nitrophenyl)prop-2-En-1-One. Amanote. Retrieved February 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved February 27, 2026, from [Link]

  • Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). NMR and X-ray structural study of saturated (p-chlorophenyl)- pyrrolo[1,2-a][9][11]benzoxazin-1-ones.... ResearchGate. Retrieved February 27, 2026, from [Link]_

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Retrieved February 27, 2026, from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson. Retrieved February 27, 2026, from [Link].

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved February 27, 2026, from [Link]

  • IOP Publishing. (2024). Application of UV-vis spectroscopy in the detection and analysis of substances. Retrieved February 27, 2026, from [Link]

  • MDPI. (2022). Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. MDPI. Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2019). Reactions at the Benzylic Position. Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • Semantic Scholar. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Semantic Scholar. Retrieved February 27, 2026, from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Do not treat this compound as a standard organic intermediate. 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one contains a benzylic bromide moiety. In the field, we classify this functional group as a "Silent Penetrator." It combines the volatility of a ketone with the alkylating power of a halide.

The Hazard Mechanism (Why Compliance Matters)

Unlike simple acids that burn immediately upon contact, benzylic halides are powerful alkylating agents .

  • Lachrymatory Effect: The molecule attacks TRPA1 channels in the eyes and respiratory tract, causing debilitating tearing and respiratory distress at sub-ppm levels.

  • Delayed Necrosis: Upon skin contact, the lipophilic nature of the molecule allows it to penetrate the epidermis. Once deep in the tissue, it hydrolyzes to release hydrobromic acid (HBr) and alkylates cellular proteins. You may not feel the burn until the damage is irreversible.

Part 2: Engineering Controls & PPE Matrix

The Hierarchy of Controls: PPE is your last line of defense, not your first.

  • Primary Barrier: Fume Hood (Face velocity 80–100 fpm).

  • Secondary Barrier: Glove Box (Required if handling >5g neat).

Personal Protective Equipment (PPE) Selection

Standard nitrile exam gloves provide insufficient protection against benzylic halides for prolonged contact. They permeate these organic halides in minutes.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Silver Shield / 4H (Laminate) Gloves Multi-layer laminate is the only material with >4-hour breakthrough time for benzylic halides.
Hand Protection (Dexterity) Double Nitrile (Outer) Wear disposable nitrile over the laminate gloves to protect the laminate from tears and allow for grip. Change outer nitrile immediately upon splash.
Eye Protection Chemical Splash Goggles Safety glasses are prohibited . Vapors will bypass glasses and cause lachrymation, blinding the operator during critical steps.
Body Protection Tyvek Lab Coat + Chemical Apron Standard cotton coats absorb the chemical and hold it against the skin. Tyvek repels splashes.
Respiratory Full-Face Respirator (OV/AG Cartridges) Only required if working outside a hood (e.g., spill cleanup). A half-mask is unsafe due to eye exposure risks.
Visualization: The Defense-in-Depth Model

The following diagram illustrates the "Swiss Cheese" model of safety layers required for this specific compound.

SafetyLayers cluster_0 Hazard Source cluster_1 Engineering Controls cluster_2 PPE Barrier cluster_3 Operator Chemical 1-(5-(Bromomethyl)- 2-chlorophenyl) propan-2-one Hood Fume Hood (High Velocity) Chemical->Hood Containment Gloves Laminate Gloves Chemical->Gloves Splash Goggles Vapor-Tight Goggles Hood->Goggles Vapor Leak Scrubber Acid Gas Scrubber Human Researcher Goggles->Human Protection Gloves->Human Barrier

Caption: Defense-in-Depth Strategy. Note that standard safety glasses are excluded from the PPE barrier due to vapor permeability.

Part 3: Operational Protocols

Weighing & Transfer
  • Solid/Oil Handling: If the compound is a solid, it likely has a low melting point. Weigh inside the fume hood. Do not transport the open container across the lab.

  • Static Risk: Benzylic halides can be shock-sensitive if dry and impure. Use anti-static gun if powder flow is poor.

Reaction Monitoring
  • TLC Sampling: Do not remove TLC plates from the hood until fully dried. The trace amount of compound on a wet TLC plate is sufficient to cause lachrymation in the open lab.

Decontamination & Spills[1][2][3][4]
  • Minor Spill (<5mL): Cover with vermiculite or dry sand . Do NOT use paper towels (increases surface area for evaporation).

  • Major Spill: Evacuate the area. Do not attempt cleanup without SCBA.

  • Skin Exposure:

    • Immediate: Wash with copious soap and water for 15 minutes.

    • Neutralization: Do not use vinegar or bases on skin; the heat of neutralization causes more damage. Water dilution is the only safe first aid.

Part 4: Waste Disposal & Quenching

Never dispose of this compound directly into the organic waste drum. It will react with amines or other nucleophiles in the waste stream, potentially causing the drum to pressurize or explode.

Quenching Protocol (The "Kill" Step)

You must chemically destroy the alkylating potential before disposal.

Reagents Required:

  • Ethanol (Solvent)

  • Ammonium Hydroxide (concentrated) OR Sodium Thiosulfate (saturated solution)

Step-by-Step Quench:

  • Dilute the waste material with Ethanol (1:10 ratio).

  • Place in an ice bath (0°C).

  • Slowly add Ammonium Hydroxide or Thiosulfate.

    • Mechanism:[1][2][3][4][5][6] The amine/thiosulfate acts as a "sacrificial nucleophile," displacing the bromine atom and rendering the molecule non-lachrymatory.

  • Stir for 2 hours.

  • Check pH (should be basic).

  • Dispose of as Halogenated Organic Waste .

Visualization: Quenching Workflow

QuenchFlow Start Active Waste (Benzyl Bromide Deriv.) Step1 Dilute with Ethanol (Prevent thermal runaway) Start->Step1 Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add Sacrificial Nucleophile (NH4OH or Na2S2O3) Step2->Step3 Step4 Stir 2 Hours (Monitor Exotherm) Step3->Step4 Check Check pH & Layers Step4->Check Disposal Disposal: Halogenated Waste Check->Disposal

Caption: Chemical neutralization workflow. This process converts the reactive alkylator into a stable benign derivative before it enters the waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • New Jersey Department of Health. (2000).[1] Hazardous Substance Fact Sheet: Benzyl Bromide.

  • Organic Syntheses. (2009).

  • Occupational Safety and Health Administration (OSHA).Personal Protective Equipment: Glove Selection Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.